molecular formula C20H21NO4 B2379581 N-Fmoc-DL-isovaline CAS No. 1231709-22-0; 160885-93-8; 857478-30-9

N-Fmoc-DL-isovaline

Cat. No.: B2379581
CAS No.: 1231709-22-0; 160885-93-8; 857478-30-9
M. Wt: 339.391
InChI Key: DZSLHAJXIQCMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-DL-isovaline is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSLHAJXIQCMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160885-93-8
Record name 2-(amino)-2-methylbutanoic acid
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

N-Fmoc-DL-isovaline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Fmoc-DL-isovaline: Properties, Synthesis, and Application in Peptide Chemistry

Executive Summary

This compound is a critical building block for researchers and scientists engaged in advanced peptide synthesis and drug development. As a derivative of the nonproteinogenic amino acid isovaline, its unique Cα-tetrasubstituted structure imparts significant conformational constraints, promoting helical secondary structures in synthetic peptides. This guide provides a comprehensive overview of its fundamental properties, synthesis, purification, and analytical validation. Furthermore, it details its primary application within the framework of Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS), offering expert insights and a detailed experimental protocol for its incorporation into a growing peptide chain. This document is intended to serve as a technical resource for professionals seeking to leverage the unique structural benefits of isovaline in the design of novel peptide therapeutics, biomaterials, and research tools.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound is characterized by the attachment of a base-labile Fmoc protecting group to the nitrogen atom of DL-isovaline, a racemic mixture of a non-standard alpha-amino acid.

Figure 2: Workflow for a Single this compound Coupling Cycle in SPPS Start Start: Resin with free Amine (H₂N-Peptide-Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Expose amine for coupling Wash1 Wash (DMF) Deprotection->Wash1 Remove piperidine & dibenzofulvene Activation Step 2: Amino Acid Activation (Fmoc-Iva-OH + HCTU + DIPEA in DMF) Coupling Step 3: Coupling (Activated Fmoc-Iva is added to Resin) Wash1->Coupling Prepare resin for coupling Activation->Coupling Introduce activated amino acid Wash2 Wash (DMF) Coupling->Wash2 Remove excess reagents End End: Elongated Peptide (Fmoc-Iva-Peptide-Resin) Wash2->End Cycle Repeat Cycle for Next Amino Acid End->Cycle Cycle->Deprotection Start next cycle

The Fmoc Strategy: A Mechanistic & Practical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Role of the Fmoc Protecting Group Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Unlike its predecessor, the acid-labile Boc group, Fmoc offers a base-labile protection mechanism that enables orthogonal synthesis schemes .[1] This guide moves beyond basic textbook definitions to explore the mechanistic nuances, kinetic considerations, and self-validating protocols required for high-fidelity peptide assembly in drug discovery and development.

Introduction: The Orthogonal Revolution

Before the 1970s, peptide synthesis relied heavily on the Boc/Benzyl strategy, which required repetitive treatment with trifluoroacetic acid (TFA) and final cleavage with hazardous liquid hydrogen fluoride (HF).

In 1970, Louis Carpino and G.Y. Han introduced the Fmoc group, fundamentally shifting the paradigm. The core innovation was orthogonality : the ability to remove the N-terminal protecting group (Fmoc) with a mild base while keeping side-chain protecting groups (e.g., tBu, Trt, Pbf) intact.[1] This allows for milder reaction conditions, automation compatibility, and the synthesis of acid-sensitive sequences that would degrade under Boc conditions.[][3]

Mechanistic Underpinnings

The utility of the Fmoc group lies in the unique electronic structure of the fluorene ring system.

The E1cb Elimination Mechanism

Fmoc cleavage is not a hydrolysis; it is a base-catalyzed


-elimination  (specifically E1cb).
  • Proton Abstraction: The proton at the 9-position of the fluorene ring is acidic (

    
     in DMSO) due to the aromaticity of the resulting cyclopentadienyl anion.
    
  • Elimination: The anion collapses to form dibenzofulvene (DBF) , releasing the carbamate.

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to yield the free amine.
    
  • Scavenging: The highly reactive DBF byproduct must be scavenged immediately by the excess base (e.g., piperidine) to form a stable fulvene-adduct. If not scavenged, DBF can re-react with the free amine, reversing the deprotection.

Visualization: The Fmoc Deprotection Pathway

FmocMechanism FmocAmine Fmoc-Peptide-Resin Carbanion Fluorenyl Carbanion (Intermediate) FmocAmine->Carbanion Proton Abstraction (Rate Limiting) Base Base (Piperidine) Base->Carbanion Adduct Fulvene-Piperidine Adduct (Stable) Base->Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF E1cb Elimination Carbamate Carbamate Anion Carbanion->Carbamate DBF->Adduct Scavenging by Excess Base FreeAmine Free Amine (H2N-Peptide-Resin) Carbamate->FreeAmine -CO2 CO2 CO2 (Gas) Carbamate->CO2

Caption: The E1cb elimination mechanism of Fmoc deprotection showing the critical DBF scavenging step.

Experimental Protocols & Self-Validating Systems

Standard Deprotection Protocol[4]
  • Reagent: 20% Piperidine in DMF (v/v).

  • Rationale: Piperidine acts as both the base (to remove Fmoc) and the nucleophile (to scavenge DBF).[4][5]

  • Self-Validation (UV Monitoring): The DBF-piperidine adduct absorbs strongly at 301 nm . By monitoring the UV absorbance of the flow-through, you can quantitatively verify the completion of deprotection. A plateau in the UV signal indicates all Fmoc groups have been removed.

The "Difficult Sequence" Protocol

Certain sequences (e.g., hydrophobic stretches,


-sheet formers) suffer from aggregation, making the N-terminus inaccessible.
  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in DMF.

  • Mechanism: DBU is a stronger base (non-nucleophilic) to drive the deprotonation, while piperazine acts as the scavenger.

  • Warning: DBU can promote aspartimide formation (see Section 4).

Green Chemistry Alternatives

Regulatory pressure on piperidine (a controlled substance in some regions) and DMF (reprotoxic) is driving the industry toward greener alternatives.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or N-Butylpyrrolidinone (NBP).

  • Base: 4-Methylpiperidine (4-MP) is a direct, non-regulated drop-in replacement for piperidine with identical kinetics.

Workflow Visualization

SPPS_Cycle Start Resin-Bound Peptide Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x3) Deprotect->Wash1 Validation 3. UV Check / Kaiser Test (Self-Validation) Wash1->Validation Validation->Deprotect Incomplete (Fail) Activate 4. Activation (DIC/Oxyma or HATU/DIEA) Validation->Activate Pass Coupling 5. Coupling (Add Fmoc-AA-OH) Activate->Coupling Wash2 6. Wash (DMF x3) Coupling->Wash2 NextCycle Next Cycle Wash2->NextCycle NextCycle->Start Repeat

Caption: The standard Fmoc SPPS cycle incorporating a mandatory validation step before coupling.

Troubleshooting: Critical Side Reactions

Aspartimide Formation

This is the most notorious side reaction in Fmoc chemistry.

  • Mechanism: The nitrogen of the amide bond (N-1) attacks the side-chain ester of Aspartic acid (protected usually by OtBu), forming a succinimide ring (Aspartimide). This ring is susceptible to ring-opening by piperidine, leading to

    
    - and 
    
    
    
    -piperidides.[6]
  • Risk Factors: Sequences containing Asp-Gly , Asp-Ala, or Asp-Ser.

  • Mitigation:

    • Add Acid: Add 0.1M HOBt or Oxyma to the deprotection cocktail (20% Piperidine) to suppress the ionization of the amide backbone.

    • Bulky Protection: Use Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) or Fmoc-Asp(OBno)-OH to sterically hinder cyclization.

Diketopiperazine (DKP) Formation
  • Mechanism: Occurs at the dipeptide stage (after deprotecting the second AA). The free N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.

  • Risk Factors: Proline or Glycine at the C-terminus (e.g., Fmoc-Xaa-Pro-Resin).

  • Mitigation: Use Trityl (Trt) linkers (sterically bulky) or perform the coupling of the second amino acid very rapidly.

Comparative Analysis: Fmoc vs. Boc

FeatureFmoc StrategyBoc Strategy
N-Terminal Protection Base-labile (Piperidine)Acid-labile (TFA)
Side-Chain Protection Acid-labile (tBu, Trt, Pbf)HF-labile (Bzl, Tos, Z)
Cleavage Reagent TFA (Safe, hood-compatible)HF (Highly toxic, requires special apparatus)
Orthogonality True Orthogonality (Base/Acid)Graded Acid lability (Weak/Strong Acid)
Automation Highly amenable (Standard)Possible but complex due to corrosive reagents
Cost Reagents are more expensiveLower raw material cost
Purity Profile Generally higher; milder conditionsCan degrade acid-sensitive peptides (e.g., Trp, Met)

References

  • Carpino, L. A., & Han, G. Y. (1970).[7] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3][8] Journal of the American Chemical Society. Link

  • Behrendt, R., White, P., & Offer, J. (2016).[7] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009).[8] Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Mergler, M., & Dick, F. (2005). The Aspartimide Problem in Fmoc-based SPPS. Journal of Peptide Science. Link

  • Pawlas, J., et al. (2019).[9] Green SPPS: enabling circular chemistry in environmentally sensible solid-phase peptide synthesis.[9] Green Chemistry. Link

Sources

N-Fmoc-DL-isovaline safety data sheet information

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of N-Fmoc-DL-isovaline

For researchers, scientists, and drug development professionals, the proper handling of specialized reagents is paramount to ensuring both experimental integrity and personal safety. This compound, a protected amino acid derivative, is a key building block in peptide synthesis and other areas of chemical research. While comprehensive safety data for this specific compound is not extensively published, a thorough understanding of its properties and the necessary safety protocols can be established by examining data on the parent molecule, DL-isovaline, and general guidelines for Fmoc-protected amino acids. This guide provides a detailed overview of the safety considerations, handling procedures, and emergency measures related to this compound.

A clear identification of the substance is the first step in any safety assessment. The properties of this compound are consistent with a stable, solid organic compound.

PropertyValueSource
IUPAC Name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acidAChemBlock
Synonyms Fmoc-DL-isovalineMultiple
CAS Number 160885-93-8AChemBlock
Molecular Formula C₂₀H₂₁NO₄AChemBlock
Molecular Weight 339.39 g/mol AChemBlock
Appearance Off-white solidAChemBlock
Melting Point Data not available (D-isovaline: 276 - 278 °C)Fisher Sci.
Solubility Generally soluble in organic solvents like DMF and NMP.ResearchGate

Hazard Identification and Toxicological Profile

While some safety data sheets for Fmoc-protected amino acids suggest they are not hazardous substances, it is prudent to handle this compound with care based on the GHS classification of its parent compound, DL-isovaline, and information from suppliers. The primary hazards are associated with irritation and potential harm if ingested.

GHS Hazard Classification (inferred):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed. (Based on DL-isovaline)[1]

  • Skin Irritation (Category 2): Causes skin irritation. (Based on DL-isovaline)[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Specific toxicological studies on this compound are not publicly available. The toxicological assessment is therefore based on the potential for irritation and the general properties of amino acid derivatives used in research.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A standard laboratory setup for handling solid chemicals is required.

Emergency_Response Exposure Accidental Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to fresh air. Seek medical attention if symptoms persist. Inhalation->Action_Inhale Action_Skin Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs. Skin_Contact->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingest Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: First-aid response to accidental exposure.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If irritation or discomfort persists, seek medical attention.

  • Skin Contact: Should skin contact occur, wash the affected area thoroughly with soap and running water. If irritation develops, seek medical advice. [1]* Eye Contact: In case of contact with eyes, immediately flush with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Give water to rinse the mouth and then drink slowly as much as is comfortable. Seek immediate medical assistance. [4]

Accidental Release and Disposal

In the event of a spill, follow a clear and systematic procedure to ensure safety and proper cleanup.

Spill Response Protocol
  • Evacuate: If the spill is large, evacuate unnecessary personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the powder from spreading. Avoid generating dust.

  • Clean-up: Carefully sweep or scoop up the spilled solid material into a suitable, labeled container for disposal. Do not use methods that create dust clouds (e.g., dry sweeping).

  • Decontaminate: Clean the spill area with a damp cloth or paper towels, and place these in the disposal container.

  • Personal Protection: Wear appropriate PPE throughout the cleanup process.

Waste Disposal

All waste materials, including the spilled substance and cleanup materials, must be handled in accordance with local, state, and federal regulations for chemical waste.

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions of use and storage. [5]* Chemical Stability: The compound is stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture. [5]* Incompatible Materials: Strong oxidizing agents. [4][5]* Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

References

  • PubChem. (n.d.). Isovaline. National Center for Biotechnology Information. Retrieved from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

  • Wikipedia. (n.d.). Isovaline. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: N-Fmoc-L-beta-homovaline. Retrieved from a general SDS search, specific URL not available.
  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487–5492. Retrieved from [Link]

  • Fisher Scientific. (2011). Safety Data Sheet: D(-)-Isovaline. Retrieved from a general SDS search, specific URL not available.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: MEM NON-ESSENTIAL AMINO ACIDS SOLUTION. Retrieved from a general SDS search, specific URL not available.
  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing N-Fmoc-DL-isovaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids, such as the α,α-disubstituted amino acid isovaline (Iva), into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced conformational stability and proteolytic resistance. However, the unique steric hindrance posed by isovaline presents significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols. This guide provides a comprehensive overview of the mechanistic challenges and offers detailed, field-proven protocols for the efficient synthesis of isovaline-containing peptides. We will delve into the selection of optimal coupling reagents, advanced Fmoc-deprotection strategies, and robust analytical characterization methods, enabling researchers to confidently incorporate this valuable building block into their peptide drug discovery programs.

The Challenge of Isovaline: Understanding Steric Hindrance in SPPS

N-Fmoc-DL-isovaline, an α,α-disubstituted amino acid, is structurally analogous to α-aminoisobutyric acid (Aib) and is found in a class of naturally occurring peptide antibiotics known as "peptaibiotics".[1] Its Cα-tetrasubstituted nature introduces significant steric bulk around the carboxyl and amino groups, which dramatically impacts the kinetics of both coupling and deprotection steps in standard Fmoc-based SPPS.[2]

The primary challenge arises from the difficulty of the incoming activated Fmoc-isovaline to approach the N-terminal amine of the growing peptide chain on the solid support. Similarly, the N-terminal amine of an isovaline residue is sterically shielded, making its acylation by the subsequent amino acid difficult. This can lead to incomplete reactions, resulting in deletion sequences and a significant reduction in the overall yield and purity of the target peptide.[2]

Furthermore, the steric hindrance can also impede the approach of the deprotecting agent, typically piperidine, to the Fmoc group, leading to incomplete deprotection. This results in the capping of the unreacted amine in the subsequent coupling step, terminating chain elongation and contributing to a complex mixture of truncated peptides.

To overcome these challenges, a multi-faceted approach is required, focusing on the optimization of both the coupling and deprotection steps.

Strategic Selection of Coupling Reagents for Hindered Amino Acids

Standard carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like isovaline. More potent activating agents are necessary to achieve high coupling yields. The two main classes of highly efficient coupling reagents are uronium/aminium salts and phosphonium salts.[3]

Uronium/Aminium vs. Phosphonium Reagents: A Mechanistic Perspective

The fundamental difference between these two classes lies in the atom that is activated to facilitate amide bond formation. In uronium salts (e.g., HBTU, HATU, HCTU, COMU), a carbon atom is the activation site, while in phosphonium salts (e.g., PyBOP, PyAOP), it is a phosphorus atom.[3]

Phosphonium reagents are often considered "cleaner" as they do not pose the risk of guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium reagents, especially when they are used in excess or when carboxyl activation is slow.[3][4] However, modern uronium reagents, particularly those based on oxime derivatives like COMU, have been developed to be safer and highly efficient.[5]

G cluster_0 Uronium Reagent Activation cluster_1 Phosphonium Reagent Activation U_Reagent Uronium Salt (e.g., HATU, COMU) U_Activated Activated O-acylisourea Ester U_Reagent->U_Activated + Fmoc-Iva-OH + Base Coupled_Product Fmoc-Iva-Peptide-Resin U_Activated->Coupled_Product P_Reagent Phosphonium Salt (e.g., PyAOP) P_Activated Activated Phosphonium Ester P_Reagent->P_Activated + Fmoc-Iva-OH + Base P_Activated->Coupled_Product Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Product  Nucleophilic Attack

Figure 1. Activation pathways for Uronium and Phosphonium coupling reagents.

Recommended Coupling Reagents for Isovaline

Comparative studies have shown that for sterically hindered amino acids, certain coupling reagents consistently outperform others. While HATU has long been considered a gold standard, newer reagents like COMU have demonstrated comparable or even superior performance with a better safety profile.[6][7]

Coupling ReagentClassKey Advantages for Isovaline Synthesis
COMU UroniumHigh reactivity, excellent solubility, safer (non-explosive) byproducts, and often requires only 1 equivalent of base.[5][8]
HATU UroniumHighly efficient, especially for difficult couplings, due to the formation of a reactive OAt ester.[9]
PyAOP PhosphoniumVery effective for hindered couplings, avoids guanidinylation side reactions, making it a "cleaner" option.[4]
HCTU UroniumA cost-effective and efficient alternative to HATU, showing good performance in fast synthesis protocols.[7]

Recommendation: For routine synthesis of isovaline-containing peptides, COMU is an excellent first choice due to its high efficiency and safety profile. For particularly challenging sequences or fragment condensations, HATU or PyAOP are highly recommended.

Enhanced Fmoc-Deprotection Protocols for Isovaline

The steric hindrance of isovaline can also slow down the Fmoc-deprotection step. Incomplete Fmoc removal leads to deletion sequences, which are often difficult to separate from the desired product. Standard deprotection with 20% piperidine in DMF may be insufficient.[10]

The Role of DBU in Accelerating Fmoc Removal

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered base that can significantly accelerate the rate of Fmoc deprotection.[11] It is often used as an additive to piperidine or piperazine solutions. A combination of DBU and a secondary amine like piperazine has been shown to enhance Fmoc-removal kinetics compared to the conventional 20% piperidine/DMF treatment.[11]

G Fmoc_Peptide Fmoc-Iva-Peptide-Resin Intermediate Dibenzofulvene Intermediate Fmoc_Peptide->Intermediate  β-elimination Deprotection_Mix Deprotection Solution (e.g., 2% DBU / 20% Piperidine in DMF) Deprotection_Mix->Fmoc_Peptide  Proton Abstraction Deprotected_Peptide H2N-Iva-Peptide-Resin Intermediate->Deprotected_Peptide Adduct DBF-Piperidine Adduct Intermediate->Adduct  Trapped by Piperidine

Figure 2. Mechanism of Fmoc deprotection accelerated by DBU.

Detailed Experimental Protocols

The following protocols are designed to provide a robust starting point for the synthesis of isovaline-containing peptides. Optimization may be required based on the specific peptide sequence.

Protocol 1: Coupling of this compound

This protocol assumes a manual synthesis on a 0.1 mmol scale. Reagent equivalents should be adjusted based on the resin loading.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Perform the deprotection step as outlined in Protocol 4.2.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Coupling Cocktail Preparation: In a separate vial, dissolve this compound (4 equivalents), your chosen coupling reagent (e.g., COMU, 4 equivalents), and a base such as DIpea (8 equivalents) in DMF.

  • Activation: Allow the coupling cocktail to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin and shake for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) and dry under vacuum.

Protocol 2: Enhanced Fmoc-Deprotection of Isovaline Residues
  • Initial Deprotection: Treat the resin with a solution of 20% piperidine and 2% DBU in DMF for 5 minutes.[11]

  • Drain and Repeat: Drain the deprotection solution and repeat the treatment with fresh solution for an additional 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (at least 5 x 1 min) to remove all traces of the deprotection reagents.

Analytical Characterization of Isovaline-Containing Peptides

The incorporation of isovaline can influence the chromatographic behavior and mass spectrometric fragmentation of a peptide.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[12][13]

  • Column: A C18 column is typically suitable for the analysis of most peptides.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.

  • Expected Observations: The incorporation of isovaline, being a hydrophobic amino acid, will generally increase the retention time of the peptide compared to a sequence of similar length without it. Peak shape should be monitored, as aggregation-prone sequences may exhibit broader peaks.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity of the synthesized peptide. Electrospray ionization (ESI) is the most common ionization method for peptides.

  • Fragmentation: In tandem MS (MS/MS), peptides typically fragment along the peptide backbone, producing b- and y-ions.[14] The presence of isovaline may lead to characteristic fragmentation patterns. Due to the steric bulk, fragmentation at the isovaline residue might be less favored compared to other residues.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete coupling or deprotection.Use a more potent coupling reagent (COMU, HATU, PyAOP).[2] Extend coupling times or perform a double coupling. Use the enhanced DBU/piperidine deprotection protocol.
Deletion Sequences Incomplete coupling.See "Low Yield" solutions. Ensure thorough washing between steps.
Truncated Sequences Incomplete deprotection leading to capping.Use the enhanced DBU/piperidine deprotection protocol.[11] Ensure sufficient deprotection time.
Broad HPLC Peaks Peptide aggregation.Modify the HPLC gradient or mobile phase (e.g., add formic acid). Synthesize using a higher swelling resin with lower loading.[15]

Conclusion

The successful solid-phase synthesis of peptides containing the sterically hindered amino acid this compound is highly achievable with the appropriate selection of reagents and optimized protocols. By employing high-potency coupling reagents such as COMU or HATU and enhancing the Fmoc-deprotection step with DBU, researchers can overcome the kinetic barriers imposed by steric hindrance. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals, facilitating the exploration of isovaline-containing peptides as promising therapeutic candidates.

References

  • Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Retrieved from [Link]

  • Fuentes, G., et al. (2010). Comparison of Peptide Coupling Reagents COMU and HCTU. ResearchGate. Retrieved from [Link]

  • Shehata, M. A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Boger, D. L., et al. (2021). Solid-Phase Peptide Modification via Deaminative Photochemical Csp3-Csp3 Bond Formation Using Katritzky Salts. Angewandte Chemie. Retrieved from [Link]

  • De Zotti, M., et al. (2012). Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment. Biopolymers. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Glavin, D. P., et al. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • NASA. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]

  • S. R., S., & K., S. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Glavin, D. P., et al. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. PubMed. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

Sources

A Practical Guide to the Incorporation of N-Fmoc-DL-Isovaline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Fmoc-DL-isovaline (Iva) is a non-proteinogenic, α,α-disubstituted amino acid that has garnered significant interest in the fields of peptide chemistry and drug development. Its unique structural feature, the presence of two methyl groups on the α-carbon, imparts significant steric bulk and renders the amino acid achiral. The incorporation of isovaline into peptide sequences can induce helical conformations, enhance metabolic stability by providing resistance to enzymatic degradation, and serve as a valuable tool for probing peptide-receptor interactions.[1][2][3] Despite its desirable properties, the steric hindrance posed by isovaline presents considerable challenges to its efficient incorporation during solid-phase peptide synthesis (SPPS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide sequences, offering detailed protocols and troubleshooting strategies.

Part 1: The Challenge of Incorporating Sterically Hindered Amino Acids

The primary obstacle in utilizing this compound lies in its steric bulk, which significantly impacts the kinetics and efficiency of peptide bond formation.

1.1. The Steric Bulk of Isovaline

The gem-dimethyl groups on the α-carbon of isovaline create a sterically crowded environment around the carboxyl group, physically obstructing the approach of the activated amino acid to the free amine of the growing peptide chain on the solid support.[4] This hindrance is a major factor contributing to the difficulties encountered during the coupling reaction.

Diagram of this compound Structure:

SPPS_Coupling_Cycle start Resin with free N-terminal amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection 1. wash1 Wash (DMF) deprotection->wash1 2. coupling Coupling: N-Fmoc-DL-Iva + Coupling Reagent + Base in DMF/NMP wash1->coupling 3. wash2 Wash (DMF) coupling->wash2 4. capping Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping 5. end Peptide-Resin with Iva incorporated capping->end 6.

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF or NMP for 5-10 minutes. For difficult couplings, phosphonium and aminium/uronium salts are generally more effective than carbodiimides. [4][5] * Add the pre-activated solution to the resin.

    • Allow the coupling reaction to proceed for an extended period, typically 2-4 hours at room temperature. For particularly difficult sequences, overnight coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative tests to check for the presence of free primary amines. A negative result indicates a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.

  • Capping (Optional but Recommended): To prevent the formation of deletion sequences, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 10-15 minutes.

Parameter Recommendation Rationale
N-Fmoc-DL-Iva Equivalents 3 - 5To drive the reaction to completion by mass action.
Coupling Reagent Equivalents 3 - 5To ensure efficient activation of the sterically hindered amino acid.
Base Equivalents 6 - 10To maintain the basicity of the reaction medium and facilitate the coupling.
Coupling Time 2 - 4 hours (or overnight)To allow sufficient time for the sterically hindered coupling to proceed to completion.
Solvent DMF or NMPNMP can be a better solvent for aggregating sequences. [6]

2.3. Protocol for Incorporating Consecutive Iva Residues

The coupling of an this compound to a resin-bound isovaline residue is exceptionally challenging due to the compounded steric hindrance. In such cases, more aggressive coupling strategies are required.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling reaction and improve yields for difficult sequences. [7][8][9]Microwave heating can complete most amino acid couplings in as little as 5 minutes. [7]* Elevated Temperatures: Performing the coupling at elevated temperatures (e.g., 50-60 °C) can increase the reaction rate. However, care must be taken to avoid racemization of other chiral amino acids in the sequence. [10]* Pre-formed Dipeptides: Synthesizing the Fmoc-Iva-Iva-OH dipeptide in solution and then coupling it to the resin-bound peptide can be a more efficient strategy than sequential coupling.

2.4. Post-Coupling and Capping

A capping step is highly recommended after each isovaline coupling, especially if a positive Kaiser test is observed after the initial coupling. This ensures that any unreacted N-terminal amines are acetylated and cannot participate in subsequent coupling reactions, thus preventing the accumulation of deletion peptides.

Part 3: Troubleshooting Common Issues

3.1. Low Coupling Efficiency

  • Symptom: Presence of deletion sequences in the final peptide, as determined by HPLC and mass spectrometry.

  • Solutions:

    • Increase Coupling Time: Extend the coupling reaction time to 4 hours or overnight.

    • Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.

    • Change Coupling Reagent: Switch to a more potent coupling reagent such as HATU or COMU. [4] * Elevated Temperature/Microwave: Employ microwave-assisted synthesis or increase the reaction temperature. [7][8] 3.2. Peptide Aggregation

  • Symptom: Poor resin swelling, slow solvent filtration, and a positive Kaiser test even after repeated couplings.

  • Solutions:

    • Chaotropic Salts: Add chaotropic salts such as LiCl (0.5 M) to the coupling and deprotection solutions to disrupt secondary structures. * "Difficult Sequence" Protocols: Employ specialized protocols that utilize solvents known to disrupt aggregation, such as a mixture of DCM/DMF/NMP. * Resin Choice: Use a resin with good swelling properties, such as those based on polyethylene glycol (PEG). [11]

Part 4: Characterization of Iva-Containing Peptides

4.1. Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed. A standard cleavage cocktail, such as 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water, is typically effective. [12]The cleavage is usually performed for 2-3 hours at room temperature.

4.2. Analytical Techniques

The crude peptide should be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess its purity and by mass spectrometry (MS) to confirm its molecular weight and verify the correct incorporation of the isovaline residue(s).

Conclusion

The successful incorporation of this compound into peptide sequences is a challenging but achievable goal. By understanding the underlying principles of steric hindrance and employing optimized protocols with potent coupling reagents, extended reaction times, and potentially advanced techniques like microwave-assisted synthesis, researchers can effectively synthesize isovaline-containing peptides. The strategies and protocols outlined in this application note provide a solid foundation for overcoming the synthetic hurdles associated with this unique and valuable amino acid, thereby enabling the exploration of its full potential in peptide science and drug discovery.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Optimizing Peptide Synthesis with Fmoc-D-Valine: A Key Intermediate.
  • Collins, J. M. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Boc Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 3-Sulfanyl-D-isovaline in Solid-Phase Peptide Synthesis.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Albericio, F., et al. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.
  • BenchChem. (2025). A Comparative Guide to 3-Sulfanyl-D-isovaline and Other Non-Natural Amino Acids in Peptide Design.
  • De Zotti, M., et al. (2012). Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment. Biopolymers, 98(1), 36-49.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487-5492.
  • Glavin, D. P., & Dworkin, J. P. (2009, May). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. ResearchGate.
  • Subirós-Funosas, R., et al. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 133-143.
  • Bédard, F., & Biron, E. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Boc Sciences. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Coin, I. (2020, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF.
  • Conte, C., et al. (n.d.). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • MedchemExpress.com. (n.d.). L-Isovaline | Amino Acid Derivative.
  • Loffredo, M. R., et al. (n.d.). Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent. Request PDF. ResearchGate.
  • El-Faham, A., & Albericio, F. (2017, June 26). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
  • Chemistry For Everyone. (2025, August 21). How Does Microwave Irradiation Accelerate Solid-Phase Peptide Synthesis? YouTube.
  • Abdel-Aal, A. M., et al. (n.d.). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. PubMed.
  • Collins, J. M. (2011, December 8). Microwave Assisted Peptide Synthesis. Semantic Scholar.

Sources

Application Note: High-Efficiency Coupling Strategies for N-Fmoc-DL-Isovaline in SPPS

Author: BenchChem Technical Support Team. Date: February 2026


-Tetrasubstituted Amino Acid Synthesis

Executive Summary

The incorporation of N-Fmoc-DL-Isovaline (Fmoc-Iva-OH) into peptide sequences presents a distinct synthetic challenge due to the steric bulk of the tetrasubstituted


-carbon. Unlike proteinogenic amino acids, Isovaline lacks an 

-proton, possessing instead both an ethyl and a methyl group at the

position. This structural rigidity, while valuable for inducing helical conformation in peptidomimetics (similar to Aib), severely impedes nucleophilic attack during acylation.

This guide details the optimized coupling protocols required to drive this reaction to completion, moving beyond standard DIC/HOBt chemistry to high-power aminium/uronium and oxyma-based reagents.

Mechanistic Insight: The Gem-Dialkyl Effect & Steric Clash

To select the right reagent, one must understand the failure mode of standard protocols.

The Steric Barrier

In standard amino acids, the


-H provides a "path of least resistance" for the incoming nucleophile (the resin-bound amine). In Isovaline, the gem-dialkyl effect (ethyl/methyl substitution) creates a dense electron cloud and physical blockade around the carbonyl carbon.
  • Consequence: The rate of acylation (

    
    ) drops significantly.
    
  • Risk: Slow coupling allows competing side reactions (e.g., guanidinylation of the amine by uronium reagents) to dominate.

The Racemization Context

Since the starting material is DL-Isovaline (racemic) , the preservation of chirality in the incoming amino acid is not a concern. However, the harsh conditions required to force this coupling (high temperature, strong bases) pose a risk of epimerization to the pre-existing peptide chain on the resin.

  • Strategic Choice: We prioritize reagents that maintain high reactivity at lower basicity (e.g., Oxyma/DIC) or use bases like Collidine (TMP) which are less likely to abstract protons from the resin-bound chain than DIEA.

Reagent Selection Matrix

The following table contrasts the efficacy of coupling reagents specifically for


-tetrasubstituted residues.
Reagent ClassReagentActivator/AdditiveEfficiency for Iva/AibRecommended BaseNotes
Aminium (Gold Standard) HATU HOAtHigh DIEA or CollidineHistorically the best for hindered couplings. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group effect), boosting reactivity [1].
Oxyma-Based (Modern) COMU Oxyma PureVery High DIEASafer than HATU (non-explosive leaving group). Higher solubility in DMF allows more concentrated coupling solutions (0.5M+), driving kinetics [2].
Phosphonium PyBOP HOBtModerate-HighDIEARobust, but generally slower than HATU/COMU for tetrasubstituted carbons. Useful if guanidinylation is observed with HATU.
Carbodiimide (Green) DIC Oxyma Pure High (w/ Heat) None (Neutral)Preferred for Microwave. Eliminates the risk of capping the amine with a uronium moiety. Acidic environment reduces aggregation [3].
Acid Fluoride TFFH NoneSpecialist DIEAGenerates amino acid fluorides in situ.[1] Extremely effective for Aib/Iva but requires strict moisture control [4].

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on instrumentation and sequence position.

CouplingStrategy Start Start: Couple Fmoc-DL-Isovaline CheckInst Instrumentation Available? Start->CheckInst Microwave Microwave Synthesizer CheckInst->Microwave Yes Manual Manual / Room Temp CheckInst->Manual No GreenChem Protocol A: DIC + Oxyma Pure (90°C, 2 mins) Microwave->GreenChem Standard High-Eff HATU_Std Protocol C: HATU + HOAt + Collidine (Double Couple, 2x 1hr) Manual->HATU_Std First Line CheckAgg Sequence Prone to Aggregation? GreenChem->CheckAgg Low Yield? COMU_MW Protocol B: COMU + DIEA (75°C, 5 mins) CheckAgg->COMU_MW Yes (Higher Solvency) Fluoride Protocol D (The 'Nuclear' Option): TFFH (In-situ Fluoride) (Use if HATU fails) HATU_Std->Fluoride Incomplete Coupling

Figure 1: Decision tree for selecting coupling conditions. Green paths indicate modern, preferred "Green SPPS" methodologies.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Coupling (Recommended)

Rationale: Thermal energy (kinetic boost) is the most effective way to overcome the steric barrier of the ethyl/methyl groups. DIC/Oxyma is preferred over HATU in microwaves to prevent rapid degradation of the reagent and capping of the N-terminus.

Reagents:

  • 0.5 M Fmoc-DL-Isovaline-OH in DMF.

  • 1.0 M DIC (Diisopropylcarbodiimide) in DMF.

  • 1.0 M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) in DMF.

Procedure:

  • Resin Prep: Ensure resin is Fmoc-deprotected and washed (3x DMF).

  • Cocktail Assembly: Add Amino Acid (5 eq), Oxyma (5 eq), and DIC (10 eq) to the reaction vessel. Note: Excess DIC ensures fast activation.

  • Microwave Cycle:

    • Ramp to 90°C over 2 minutes.

    • Hold at 90°C for 2 minutes (for standard resins) or 4 minutes (for difficult sequences).

    • Power limit: 30 Watts (to prevent overheating).

  • Wash: Drain and wash with DMF (4x) immediately to remove urea byproducts while they are still soluble.

Protocol B: Manual/Room Temperature High-Power Coupling

Rationale: If microwave is unavailable, HATU remains the most reliable reagent. We use Collidine (2,4,6-trimethylpyridine) instead of DIEA to minimize base-catalyzed side reactions during the extended coupling times required.

Reagents:

  • Fmoc-DL-Isovaline-OH (4 eq).

  • HATU (3.9 eq) - Slight deficit prevents capping.

  • HOAt (4 eq) - Optional additive to boost HATU.

  • Collidine (8 eq).

Procedure:

  • Pre-activation: Dissolve Fmoc-Iva-OH and HATU in minimal DMF. Add Collidine.[2] Shake for exactly 30 seconds . Do not over-activate; HATU active esters hydrolyze or guanidinylate quickly.

  • Coupling: Add the pre-activated solution to the resin.[2]

  • Incubation: Shake at room temperature for 60 minutes .

  • Re-Coupling (Mandatory): Drain, wash (DMF), and repeat steps 1-3 with fresh reagents.

  • Monitoring: Perform a micro-cleavage and LC-MS analysis. The Kaiser test may yield false negatives due to the steric bulk preventing the ninhydrin complex formation.

Protocol C: The "Nuclear Option" (TFFH/Acid Fluoride)

Rationale: When HATU fails, generating the acid fluoride (Fmoc-Iva-F) in situ using TFFH creates a highly reactive electrophile that is physically smaller than the OBt/OAt active ester, allowing it to penetrate the steric shield.

Procedure:

  • Dissolve Fmoc-DL-Iva-OH (4 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 eq) in dry DMF.

  • Add DIEA (8 eq).

  • Add to resin immediately.

  • Couple for 45 minutes. Double coupling is recommended.

Quality Control & Troubleshooting

Monitoring the Reaction

Standard colorimetric tests fail with hindered amino acids.

  • Kaiser Test: Unreliable. The steric bulk of the resin-bound amine (if the previous residue is also hindered) or the incoming Iva prevents the formation of Ruhemann’s purple.

  • Chloranil Test: Better for secondary amines, but still difficult here.

  • Micro-Cleavage (The Truth): Take ~2mg of resin, treat with 50uL TFA/H2O/TIS (95:2.5:2.5) for 15 mins. Inject supernatant into LC-MS. Look for the Mass Shift: +203.2 Da (Fmoc-Iva residue).

Common Failure Modes
ObservationRoot CauseSolution
Mass +43 Da (Guanidinylation) Reaction with Uronium (HATU/HBTU) instead of AA.Switch to Protocol A (DIC/Oxyma) or Protocol C (TFFH) . Avoid large excess of HATU.[3]
Incomplete Coupling (<80%) Steric hindrance + Aggregation.Use Microwave (90°C) . Use Magic Mixture solvents (DMF/DCM/NMP 1:1:1) or add salts (0.1M LiCl) to break H-bonds.
Epimerization of Previous AA High temperature/High Base.Use Oxyma/DIC (neutral pH) or reduce temp to 75°C and extend time.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

  • CEM Corporation. (n.d.). CarboMAX - Enhanced Carbodiimide Chemistry. Application Note. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

Sources

Fmoc deprotection conditions for DL-isovaline residues

Optimizing Fmoc Removal for Sterically Hindered -Dialkyl Amino Acids: Focus on DL-Isovaline

Executive Summary

The incorporation of


This Application Note provides field-proven protocols to overcome these barriers, utilizing optimized base cocktails (DBU/Piperidine) and thermal acceleration (Microwave) to ensure high-purity synthesis.

The Challenge: Sterics and Side Reactions

Steric Hindrance & Reaction Kinetics

Standard Fmoc removal relies on the base-catalyzed


  • Consequence: Standard 20% Piperidine in DMF often results in incomplete deprotection (70-80% conversion) within standard timeframes, leading to "deletion peptides" (

    
     impurities) that are difficult to separate by HPLC.
    
The Diketopiperazine (DKP) Trap

When Iva is the second residue coupled to the resin (e.g., Fmoc-AA-Iva-Resin), deprotection exposes a secondary amine that is spatially constrained. This amine can nucleophilically attack the C-terminal ester linkage to the resin, forming a cyclic dipeptide (DKP) and cleaving the peptide from the solid support.

  • Risk Factor: High for benzyl-ester type resins (Wang, Merrifield).

  • Mitigation: Use of sterically hindered resins (2-Chlorotrityl chloride) or optimized "flash" deprotection cocktails.

Strategic Protocol Selection

To ensure scientific integrity and reproducibility, select your protocol based on the specific position of the Isovaline residue within your sequence.

Decision Matrix (DOT Visualization)

ProtocolSelectionStartStart: Fmoc-Iva-Peptide-ResinPositionPosition of Isovaline?Start->PositionResinTypeResin Type?Position->ResinType2nd Residue (C-Term)ProtoAProtocol A:Standard Optimized(Internal Iva)Position->ProtoAInternal (>2nd Residue)ProtoBProtocol B:Aggressive DBU(Long/Aggregated)Position->ProtoBInternal + Aggregation ProneResinType->ProtoA2-Chlorotrityl (2-CTC)ProtoCProtocol C:DKP Mitigation(C-Terminal Iva)ResinType->ProtoCWang/MerrifieldNote*Note: 2-CTC resin prevents DKPvia steric bulk, allowing Std Protocol.ResinType->Note

Figure 1: Decision tree for selecting the appropriate deprotection strategy based on sequence position and resin chemistry.

Detailed Experimental Protocols

Protocol A: Standard Optimized (Thermal/Microwave)

Best for: Internal Isovaline residues in non-aggregated sequences.

Rationale: Heat overcomes the activation energy barrier imposed by the steric bulk of the ethyl group on the Iva residue.

Reagents:

  • Deprotection Cocktail: 20% Piperidine in NMP (N-methyl-2-pyrrolidone).[1] Note: NMP is preferred over DMF for hindered residues to disrupt aggregation.

  • Base: 0.1 M Oxyma Pure (optional, to suppress racemization of adjacent sensitive residues, though less critical for deprotection).

Workflow:

  • Wash: DMF (

    
     mL).
    
  • Deprotection (Cycle 1): Add 20% Piperidine/NMP.

    • Microwave: Ramp to 75°C (30 sec), Hold at 75°C (180 sec).

    • Conventional: Room Temp for 5 min.[2]

  • Drain & Wash: DMF (

    
     mL).[3]
    
  • Deprotection (Cycle 2): Add 20% Piperidine/NMP.

    • Microwave: Ramp to 75°C (30 sec), Hold at 75°C (180 sec).

    • Conventional: Room Temp for 15 min.

  • Final Wash: DMF (

    
     mL) to ensure complete removal of piperidine.
    
Protocol B: Aggressive DBU Cocktail

Best for: Difficult sequences, long peptides, or when microwave is unavailable.

Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic amidine base that is significantly stronger than piperidine, accelerating proton abstraction. Piperidine is retained as a scavenger for the dibenzofulvene (DBF) byproduct.[4]

Reagents:

  • Cocktail: 2% DBU + 5% Piperazine in NMP (v/v).[1]

  • Warning: Do not use if Aspartic Acid (Asp) is present in the sequence (high risk of Aspartimide formation).[5]

Workflow:

  • Wash: DMF (

    
     mL).
    
  • Deprotection (Flash): Add DBU/Piperazine cocktail. Agitate for 2 minutes. Drain.

  • Deprotection (Main): Add fresh DBU/Piperazine cocktail. Agitate for 8 minutes.

  • Wash: DMF (

    
     mL).
    
  • QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test. Note: Steric bulk may yield a lighter blue in Kaiser tests than standard residues.

Protocol C: DKP Mitigation Strategy

Best for: Isovaline at position 2 (e.g., Fmoc-AA-Iva-Resin) on Wang/Rink resins.

Rationale: The goal is to remove the Fmoc group and immediately acylate the amine before it can attack the resin ester.

Reagents:

  • Cocktail: 20% Piperidine in DMF (Standard).[1][3]

  • Coupling Reagents: HATU/HOAt (Fast coupling).

Workflow:

  • Pre-Cooling: Cool the reaction vessel to 4°C (Ice bath) if performing manually.

  • Short Deprotection: Treat with 20% Piperidine for 2 x 3 minutes only.

  • Rapid Wash: DCM (

    
    ) followed by DMF (
    
    
    ). DCM shrinks the resin slightly, potentially hindering the intramolecular cyclization temporarily.
  • Immediate Coupling: Add the next pre-activated amino acid (3-5 eq) immediately. Do not leave the resin sitting in the deprotected state.

  • Alternative: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker effectively prevents DKP formation, allowing the use of Protocol A.

Comparative Data Analysis

The following table summarizes kinetic data comparing standard vs. optimized conditions for hindered residues (Aib/Iva models).

ConditionBase CompositionTemperatureTime (min)Efficiency (%)DKP Risk
Standard 20% Piperidine/DMF25°C

75-85%High
Thermal 20% Piperidine/NMP75°C (MW)

>99%Moderate
Aggressive 2% DBU / 5% Piperazine25°C

>99%Low*
DKP-Safe 20% Piperidine/DMF4°C

90%Low
  • Note: DBU/Piperazine has been shown to reduce DKP formation relative to Piperidine in specific contexts due to rapid kinetics favoring deprotection over cyclization [3].

Mechanistic Insight: Why DBU Works

The deprotection of Fmoc is a base-catalyzed

Mechanism Diagram (DOT Visualization)

MechanismFmocFmoc-Iva-Resin(Sterically Crowded)TSTransition State(Stabilized by Polar Solvent)Fmoc->TS Slow Step (k1)BaseBase (DBU > Piperidine)(Proton Abstraction)Base->TSIntermediateDibenzofulvene (DBF) +NH2-Iva-ResinTS->Intermediate Fast EliminationScavengingDBF-Piperidine Adduct(Irreversible)Intermediate->Scavenging Scavenger Required

Figure 2: The E1cb mechanism of Fmoc removal. DBU increases

Troubleshooting & Quality Control

Aspartimide Formation[5]
  • Symptom: Mass spectrum shows [M-18] peak (loss of water) or [M+Piperidine] adducts.

  • Cause: DBU promotes ring closure of Asp-Gly or Asp-Ser sequences.

  • Solution: If Iva and Asp are in the same peptide, avoid DBU. Use Protocol A (Microwave) or add 0.1 M HOBt/Oxyma to the deprotection cocktail to suppress base-catalyzed imide formation.

Racemization of DL-Isovaline
  • Clarification: Since you are using DL-Isovaline, the residue is already a racemate. However, if using chiral Fmoc-L-Iva, be aware that high temperature (90°C+) during coupling can cause racemization, but deprotection conditions (even DBU) generally do not racemize the

    
    -carbon of the deprotected residue itself.
    
Monitoring
  • Kaiser Test: Valid for Iva (primary amine), but color development may be slower. Heat the test tube for 2-3 minutes rather than 1 minute.

  • Micro-cleavage: The gold standard.[4] Cleave 2-3 mg of resin with TFA/TIS/H2O for 30 mins and analyze by HPLC/MS to confirm Fmoc removal before proceeding.

References

  • CEM Corporation. "Microwave-Enhanced Fmoc Deprotection in Peptide Synthesis."[6] Application Note. Link

  • Biotage. "Using microwave heating to expedite your allyl ester or alloc deprotection."[7] Biotage Blog. Link

  • Li, H., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega. Link

  • Wade, J. D., et al. "Aspartimide formation in Fmoc-based SPPS." Peptide Science. Link

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Deprotection Protocols." Technical Bulletin. Link

Automated Incorporation of N-Fmoc-DL-Isovaline in Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-IVA-001

Abstract

The incorporation of


-disubstituted amino acids, such as Isovaline (Iva), into peptide sequences is a critical strategy for enhancing metabolic stability and inducing specific secondary structures (e.g., 

-helices). However, the extreme steric hindrance at the

-carbon of Isovaline presents significant synthetic challenges, often leading to deletion sequences and incomplete coupling using standard protocols. Furthermore, the use of the racemic DL-Isovaline introduces stereochemical heterogeneity that must be managed. This guide provides an optimized, field-proven protocol for the automated synthesis of Fmoc-DL-Iva peptides, utilizing high-efficiency coupling reagents (HATU/HOAt) and microwave energy to overcome steric barriers.

Introduction & Scientific Rationale

The Isovaline Advantage

Isovaline (


-ethyl-alanine) is a non-proteinogenic amino acid. Structurally similar to Aib (

-aminoisobutyric acid), it possesses a quaternary

-carbon. This substitution exerts the Thorpe-Ingold effect (gem-dialkyl effect), which restricts the conformational flexibility of the peptide backbone (

torsion angles), strongly promoting helical folding and providing resistance to enzymatic degradation by proteases.
The "DL" Factor: Stereochemical Implications

Unlike Aib, which is achiral, Isovaline is chiral. The use of N-Fmoc-DL-Isovaline (a racemic mixture) in SPPS has profound implications:

  • Diastereomeric Mixtures: If the peptide sequence contains other chiral centers (L-amino acids), coupling DL-Isovaline will generate a pair of diastereomers (L-Iva-peptide and D-Iva-peptide) in a roughly 1:1 ratio.

  • Separation: These diastereomers possess distinct physical properties and can typically be separated via high-performance liquid chromatography (RP-HPLC).

  • Application: This approach is often used in Structure-Activity Relationship (SAR) studies to simultaneously screen the biological activity of both stereoisomers without performing two separate syntheses.

Technical Challenges: The Steric Barrier

The primary failure mode in Isovaline coupling is steric hindrance . The ethyl and methyl groups at the


-carbon physically block the approach of the incoming amino group to the activated carbonyl.
  • Standard Conditions (HBTU/DIEA): Often result in <20% coupling efficiency, leading to "deletion sequences" (peptides missing the Iva residue).

  • Activation Kinetics: The formation of the active ester is slower, and the aminolysis step is significantly retarded.

  • Aggregation: Hydrophobic clustering around the gem-dialkyl group can cause on-resin aggregation, further reducing reactivity.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRationale
Amino Acid This compound0.2 M in DMF. Racemic building block.
Coupling Reagent HATU (0.5 M in DMF)Aza-benzotriazole base is superior for hindered couplings compared to HBTU.
Additive HOAt (0.5 M in DMF)Suppresses racemization (of adjacent residues) and enhances reaction rate.
Base TMP (2,4,6-Trimethylpyridine/Collidine)Weaker base than DIEA; prevents base-catalyzed side reactions during extended high-temp coupling.
Resin Rink Amide or Wang (Low Loading)Low loading (<0.4 mmol/g) reduces inter-chain aggregation.
Automated Synthesis Workflow (Microwave Assisted)

Note: This protocol is optimized for CEM Liberty Blue™ or Biotage® Initiator+ systems, but adaptable to any synthesizer with heating capabilities.

Step 1: Resin Preparation
  • Swell resin in DCM for 15 minutes.

  • Wash with DMF (3 x 30 seconds).

Step 2: Fmoc Deprotection (Pre-Isovaline)

Standard deprotection is usually sufficient, but "double deprotection" ensures complete removal of the Fmoc group from the previous bulky residue.

  • Reagent: 20% Piperidine in DMF + 0.1 M Oxyma (to prevent aspartimide formation).

  • Cycle:

    • 75°C for 30 seconds (Initial).

    • 75°C for 180 seconds (Complete).

Step 3: Coupling of this compound (The Critical Step)

Due to the steric bulk, a single coupling is rarely sufficient. A Double Coupling strategy is mandatory.

  • Coupling 1:

    • Temp: 75°C

    • Time: 10 minutes

    • Power: 30W (maintain temp without overheating).

    • Ratio: 5 eq. AA : 5 eq.[1] HATU : 10 eq. Collidine.[2]

  • Wash: DMF (4 x 30 seconds) – Aggressive washing is required to remove excess HATU.

  • Coupling 2 (Re-couple):

    • Temp: 75°C

    • Time: 10 minutes

    • Reagents: Fresh aliquot of AA/HATU/Collidine.

Step 4: Capping (Acetylation)

Essential to permanently block any unreacted amines to prevent deletion sequences from growing.

  • Reagent: Acetic Anhydride / Pyridine / DMF.

  • Condition: Room Temperature, 5 minutes.

Step 5: Fmoc Deprotection of Isovaline

Deprotecting the Fmoc group off of the Isovaline is extremely difficult due to the steric shield protecting the carbamate.

  • Condition: 75°C for 5 minutes (Extended time).

  • Validation: Monitor UV absorbance of the deprotection waste. If the peak is low, repeat deprotection.

Visualizing the Workflow & Mechanism

Synthesis Logic Flow

The following diagram illustrates the decision matrix for the automated synthesizer.

SPPS_Isovaline_Workflow Start Start Cycle Deprotect Fmoc Deprotection (20% Piperidine, 75°C) Start->Deprotect Wash1 DMF Wash (x3) Deprotect->Wash1 Is_Iva Is Next AA Fmoc-DL-Isovaline? Wash1->Is_Iva Standard_Couple Standard Coupling (HBTU/DIEA, 75°C, 5 min) Is_Iva->Standard_Couple No Iva_Couple_1 Coupling 1 (Critical) HATU/HOAt/Collidine 75°C, 10 min Is_Iva->Iva_Couple_1 Yes Capping Capping (Ac2O) Terminate Deletions Standard_Couple->Capping Wash_Inter Aggressive Wash Iva_Couple_1->Wash_Inter Iva_Couple_2 Coupling 2 (Re-couple) Fresh Reagents 75°C, 10 min Wash_Inter->Iva_Couple_2 Iva_Couple_2->Capping Next_Cycle Proceed to Next AA Capping->Next_Cycle

Caption: Figure 1. Optimized automated workflow for incorporating sterically hindered Fmoc-DL-Isovaline, highlighting the double-coupling requirement.

The Steric Challenge (Conceptual)

Steric_Hindrance cluster_Iva Activated Fmoc-Isovaline Species Carbon Methyl CH3 Carbon->Methyl Ethyl CH2-CH3 Carbon->Ethyl Amine NH-Fmoc Carbon->Amine Carboxyl CO-OBt Carbon->Carboxyl Incoming Incoming Nucleophile (Resin-NH2) Incoming->Carboxyl Blocked by Steric Bulk

Caption: Figure 2. Schematic representation of the steric shield created by the gem-dialkyl group (


-methyl and 

-ethyl) hindering nucleophilic attack.

Data Analysis & Expectations

When analyzing the crude peptide after cleavage (TFA/TIS/H2O, 95:2.5:2.5), expect the following chromatogram profile:

ParameterStandard Protocol (HBTU)Optimized Protocol (HATU/Microwave)
Main Peak Purity < 40%> 85%
Deletion Sequence Major peak (Des-Iva peptide)Trace / Undetectable
Stereochemistry N/ADoublet Peak (Separated L-Iva and D-Iva diastereomers)
Coupling Time 45-60 mins (Room Temp)20 mins (Total, 75°C)

Note on HPLC Analysis: Because you are using DL -Isovaline, a successful synthesis must show two peaks (unless the peptide is achiral). Do not mistake this "doublet" for an impurity. Mass spectrometry (ESI-MS) will confirm that both peaks have the identical mass corresponding to the target peptide.

Troubleshooting Guide (Self-Validating)

  • Problem: Kaiser test is inconclusive after coupling.

    • Reason: The steric bulk of the Iva on the resin (if checking deprotection) or the previous AA makes the colorimetric reaction faint.

    • Solution: Use the Chloranil Test (sensitive for secondary amines, but also effective here) or perform a micro-cleavage and check by MS.

  • Problem: Single peak observed in HPLC.

    • Reason: Either the diastereomers co-elute (optimize gradient: 0.5% B/min) OR only one enantiomer coupled (kinetic resolution - rare with HATU).

    • Validation: Run the HPLC with a slower gradient or use a chiral column if separation is critical.

  • Problem: Low yield of the next amino acid.

    • Reason: The N-terminus of the coupled Isovaline is extremely hindered.

    • Solution: The next amino acid coupling is actually the hardest step. Use PyAOP or HATU at 75°C for the subsequent residue and double couple it.

References

  • Fmoc Solid-Phase Peptide Synthesis: Scope and Limitations. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis of Hindered Amino Acids. CEM Corporation Application Notes. Available at: [Link]

  • Enrichment of the amino acid L-isovaline by aqueous alteration. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Solubility of reagents (Fmoc-AA-OH) in Green Solvents. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Peptides Containing α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of α-Methylation in Peptide Drug Design

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Among these modifications, α-methylation—the substitution of the α-hydrogen with a methyl group—stands out as a particularly impactful strategy.[1] This seemingly minor alteration imparts profound changes to the peptide's physicochemical and biological properties.

α-Methylated amino acids, such as α-aminoisobutyric acid (Aib), introduce significant steric constraints that restrict the conformational freedom of the peptide backbone.[2] This pre-organization can stabilize desired secondary structures, most notably α-helices and 3₁₀-helices, which are often crucial for mediating protein-protein interactions.[2][3] The resulting conformationally constrained peptides can exhibit enhanced binding affinity and specificity for their biological targets.[3]

Furthermore, the α,α-disubstituted nature of these residues provides a steric shield, effectively blocking access for proteolytic enzymes. This dramatically increases the peptide's resistance to enzymatic degradation, prolonging its circulatory half-life and improving overall bioavailability.[4][5] The therapeutic potential of this modification is exemplified by drugs like Trofinetide, a neuroprotective peptide for Rett syndrome, which incorporates a central α-methylated residue to enhance its stability and function.[4]

However, the very steric bulk that confers these advantages also presents significant synthetic challenges.[6][7] The successful incorporation of α-methylated amino acids via Solid-Phase Peptide Synthesis (SPPS) is not trivial and requires a departure from standard protocols. This guide provides a detailed examination of these challenges and offers field-proven strategies and protocols to enable the efficient and reliable synthesis of these valuable molecules.

The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The primary obstacle in synthesizing peptides with α-methylated residues is the severe steric hindrance at the reaction centers. During peptide bond formation, the nucleophilic attack of the N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming amino acid is sterically impeded by the presence of the α-methyl group.

This steric clash has several cascading consequences:

  • Slow Reaction Kinetics: The rate of acylation is significantly reduced, often by orders of magnitude compared to standard proteinogenic amino acids.

  • Incomplete Couplings: Standard coupling conditions frequently fail to drive the reaction to completion, leading to the accumulation of deletion sequences (peptides missing the hindered residue), which are often difficult to separate from the target peptide.[8][9]

  • Increased Side Reactions: The extended reaction times and forcing conditions required can increase the likelihood of side reactions, such as the racemization of the preceding activated amino acid.[10]

Therefore, a successful synthesis hinges on a carefully optimized strategy that enhances the reactivity of the coupling step while mitigating potential side reactions.

G cluster_0 Standard Coupling cluster_1 Hindered Coupling Standard Amino Acid Standard Amino Acid Fast Coupling Rapid & Complete Coupling Standard Amino Acid->Fast Coupling Activated Carboxyl Resin-Bound Peptide H₂N-Peptide-Resin Resin-Bound Peptide->Fast Coupling Nucleophilic Attack Methylated Amino Acid Methylated Amino Acid Slow Coupling Slow & Incomplete Coupling Methylated Amino Acid->Slow Coupling Activated Carboxyl Resin-Bound Peptide_2 H₂N-Peptide-Resin Resin-Bound Peptide_2->Slow Coupling Nucleophilic Attack Steric Hindrance Steric Clash Steric Hindrance->Slow Coupling

Caption: Steric hindrance from the α-methyl group impeding peptide bond formation.

Synthetic Strategies and Optimized Protocols

Efficient synthesis requires a multi-faceted approach, optimizing the choice of coupling reagents, reaction conditions, and purification strategies. The cornerstone of modern synthesis is Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cyclic process of deprotection, activation, coupling, and washing.[11][12][13]

Critical Choice of Coupling Reagents

Standard carbodiimide activators like DCC are often insufficient for driving the coupling of sterically hindered residues to completion.[14] High-potency in situ activating reagents, which convert the protected amino acid into a highly reactive ester, are essential for achieving acceptable yields.[15] These are typically based on aminium/uronium or phosphonium salt scaffolds.

Coupling ReagentClassActivating GroupKey Advantages & Considerations
HATU AminiumOAt (1-hydroxy-7-azabenzotriazole)Gold Standard. Highly efficient due to the anchimeric assistance of the pyridine nitrogen in the OAt group.
HCTU Aminium6-Cl-OBt (6-Chloro-1-hydroxybenzotriazole)More cost-effective than HATU with comparable reactivity for many hindered couplings.
COMU AminiumOxymaPureSafer Alternative. Non-explosive and shows reduced allergenic potential compared to HOBt/HOAt-based reagents.[16][17]
PyBOP PhosphoniumOBt (1-hydroxybenzotriazole)A classic, effective reagent. The byproduct (phosphine oxide) is water-soluble, aiding purification.
TFFH FormamidiniumFluorideGenerates highly reactive amino acid fluorides in situ, particularly effective for coupling α,α-disubstituted amino acids like Aib.[16]
TOTT Thiuronium2-mercaptopyridone-1-oxideShows excellent results for hindered couplings with reports of lower racemization levels compared to other reagents.[16]

Expert Recommendation: For most applications involving a single α-methylated residue, HATU or its cost-effective analog HCTU are the recommended starting points. For sequences with multiple contiguous hindered residues or particularly challenging couplings, converting the α-methylated amino acid to its acid fluoride using TFFH can be a superior strategy.

Optimized SPPS Workflow for Hindered Residues

A standard SPPS cycle must be modified to ensure the complete incorporation of an α-methylated amino acid. The key adjustments are extended reaction times and, typically, a double-coupling strategy.

SPPS_Workflow cluster_standard Standard SPPS Cycle cluster_hindered Modified Cycle for α-Methylated AA S_Start Fmoc-AA-Resin S_Deprotect Fmoc Deprotection (20% Piperidine/DMF, 10-20 min) S_Start->S_Deprotect S_Wash1 DMF Wash S_Deprotect->S_Wash1 S_Couple Coupling (30-60 min) S_Wash1->S_Couple S_Wash2 DMF Wash S_Couple->S_Wash2 S_End Cycle Complete S_Wash2->S_End H_Start Fmoc-AA-Resin H_Deprotect Fmoc Deprotection (20% Piperidine/DMF, 10-20 min) H_Start->H_Deprotect H_Wash1 DMF Wash H_Deprotect->H_Wash1 H_Couple1 1st Coupling (2-4 hours) H_Wash1->H_Couple1 H_Wash2 DMF Wash H_Couple1->H_Wash2 H_Couple2 2nd Coupling (Optional) (2-4 hours or overnight) H_Wash2->H_Couple2 H_Wash3 DMF Wash H_Couple2->H_Wash3 H_End Cycle Complete H_Wash3->H_End

Caption: Comparison of a standard SPPS cycle with a modified, extended cycle for hindered amino acids.

Protocol 1: Double-Coupling of an Fmoc-α-Methylated Amino Acid

This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase synthesis resin (e.g., Rink Amide).

Materials:

  • Fmoc-protected α-methylated amino acid

  • Coupling Reagent (e.g., HCTU)

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide.

  • Prepare Coupling Solution: In a separate vessel, pre-activate the α-methylated amino acid.

    • Dissolve Fmoc-α-Me-AA-OH (0.5 mmol, 5 eq.) and HCTU (0.48 mmol, 4.8 eq.) in 2 mL of DMF.

    • Add DIPEA (1.0 mmol, 10 eq.).

    • Allow the solution to pre-activate for 2-5 minutes.

  • First Coupling:

    • Drain the deprotection solution from the resin and wash thoroughly with DMF (5x).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 to 4 hours at room temperature.

  • Intermediate Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts.

  • Second Coupling (Recommended):

    • Prepare a fresh coupling solution as described in Step 2.

    • Add the new solution to the resin and agitate for another 2 to 4 hours , or overnight if necessary.

  • Final Wash & Capping (Optional):

    • Drain the second coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x).

    • To block any unreacted N-terminal amines (unreacted sites from the previous cycle), perform an acetylation step (capping) with a solution of acetic anhydride and DIPEA in DMF. This prevents the formation of deletion sequences in subsequent steps.

  • Progression: Proceed to the deprotection step for the next amino acid in the sequence using the standard protocol.

Mitigating Racemization Risk

While the α-methylated amino acid itself is typically achiral at the α-carbon (e.g., Aib), the harsh conditions required for its coupling can promote racemization of the C-terminal residue to which it is being coupled. This occurs via the formation of an oxazolone intermediate.[18] To minimize this risk:

  • Use Racemization Suppressants: Additives like Oxyma Pure or HOAt are highly effective at suppressing racemization and should be included in the coupling cocktail, especially when using carbodiimide activators.[16][19] Uronium reagents like HATU and HCTU already incorporate these moieties.

  • Base Selection: The choice of base is critical. While DIPEA is common, a more sterically hindered and less nucleophilic base like 2,4,6-collidine can significantly reduce the rate of oxazolone formation and subsequent racemization.[10]

  • Temperature Control: If using microwave-assisted synthesis to accelerate the coupling, it is crucial to carefully control the temperature. Lowering the coupling temperature from a typical 80°C to 50°C can limit racemization without completely sacrificing the speed advantage.[10]

Purification and Analysis of Challenging Peptides

The purification of peptides containing α-methylated residues by Reversed-Phase HPLC (RP-HPLC) presents its own set of challenges, stemming primarily from their increased hydrophobicity and potential for aggregation.[9]

Common Purification Issues:

  • Increased Retention: The methyl group increases the peptide's lipophilicity, leading to strong retention on C18 columns and requiring higher concentrations of organic solvent for elution.[9]

  • Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous buffers for injection.

  • Co-elution of Impurities: Deletion sequences from incomplete couplings often have similar hydrophobicity to the target peptide, making separation difficult.[9]

Protocol 2: RP-HPLC Purification Strategy

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Column: C18 silica column (e.g., 10 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA/water

  • Crude, cleaved peptide lyophilized powder

Methodology:

  • Sample Preparation:

    • Attempt to dissolve the crude peptide in Mobile Phase A.

    • If solubility is poor, add a small amount of acetonitrile or isopropanol. For extremely difficult peptides, dissolve in a minimal volume of DMF or DMSO first, then dilute with Mobile Phase A. Caution: High concentrations of organic solvent in the injection volume can lead to peak distortion.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 3 column volumes.[9]

  • Gradient Elution:

    • Inject the dissolved crude peptide onto the column.

    • Run a shallow gradient to elute the peptide. A good starting point is a linear gradient of 5% to 65% Mobile Phase B over 60 minutes. The shallowness of the gradient is key to resolving closely eluting impurities.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions across the main peak and any significant shoulder peaks.[9]

  • Purity Analysis:

    • Analyze the purity of each collected fraction using a rapid analytical RP-HPLC method.

    • Confirm the identity of the main peak using Mass Spectrometry (ESI-MS or MALDI-TOF) to ensure it corresponds to the correct molecular weight of the target peptide.

  • Lyophilization: Pool the fractions that meet the desired purity level (>95% is a common target) and lyophilize to obtain the final, purified peptide as a fluffy white powder.[9]

Conclusion

The synthesis of peptides containing α-methylated amino acids is a challenging yet highly rewarding endeavor. The steric hindrance posed by these residues necessitates a departure from routine SPPS protocols. By employing high-potency coupling reagents, extending reaction times, utilizing double-coupling strategies, and carefully selecting bases and additives to suppress racemization, researchers can successfully incorporate these valuable building blocks. A systematic and patient approach to purification, particularly with shallow HPLC gradients, is paramount for isolating the target peptide from closely related impurities. The protocols and strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to harness the power of α-methylation in creating next-generation peptide therapeutics.

References

  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Enamine. α-Methyl Amino Acids.
  • PMC, NIH. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.
  • CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • PubMed. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides.
  • Science of Synthesis. Synthesis of Peptides.
  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Master Organic Chemistry. Introduction to Peptide Synthesis.
  • PubMed. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Waters. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • The Journal of Organic Chemistry. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • PubMed. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
  • Creative Biolabs. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • PubMed. Aib-based peptide backbone as scaffolds for helical peptide mimics.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Benchchem. Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
  • AAPPTec. Planning a Peptide Synthesis.
  • GL Biochem (Shanghai) Ltd. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • PubMed. Cellular Uptake of Aib-containing Amphipathic Helix Peptide.

Sources

Troubleshooting & Optimization

Technical Support Center: Coupling Sterically Hindered N-Fmoc-DL-Isovaline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for


-Disubstituted Amino Acids
Lead Scientist:  Senior Application Scientist, Peptide Chemistry Division
Date:  October 26, 2023

Introduction: The "Steric Wall" of Isovaline

You are encountering difficulties with N-Fmoc-DL-isovaline (Fmoc-Iva-OH) because it represents a "perfect storm" of steric hindrance in Solid-Phase Peptide Synthesis (SPPS).

Isovaline is an


-disubstituted amino acid (specifically 

-ethylalanine). Unlike standard amino acids, the

-carbon possesses no hydrogen atom; instead, it is tetrasubstituted with an amine, a carboxyl, a methyl group, and an ethyl group. This creates two distinct kinetic barriers:
  • Coupling of Isovaline: The incoming activated carboxyl is shielded.

  • Coupling onto Isovaline: Once coupled, the N-terminal amine is buried in a "gem-dialkyl" cleft, making it a poor nucleophile for the next amino acid.

This guide provides an autonomous, self-validating troubleshooting system to overcome these barriers.

Part 1: The Coupling Phase (Getting Isovaline ON)

Q: I am using standard HBTU/DIC conditions, but the coupling yields are <30%. Why?

A: Standard carbodiimides (DIC) and uronium salts (HBTU) lack the reactivity required to penetrate the steric shield of the


-ethyl group. You are likely forming the O-acylisourea intermediate, but it rearranges to an unreactive N-acylurea faster than it can react with the resin-bound amine.

Protocol Adjustment: Switch to Phosphonium salts or HOAt-based reagents. These generate more reactive active esters (OAt esters) or acid fluorides that are less prone to rearrangement and more electrophilic.

Q: What is the "Gold Standard" reagent cocktail for Isovaline?

A: The industry standard for


-disubstituted residues is PyAOP  or HATU , combined with microwave irradiation.

The "Power Coupling" Protocol:

  • Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize base-catalyzed racemization.

  • Stoichiometry: 4 eq. Amino Acid : 4 eq. PyAOP : 8 eq. Base.

  • Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for hindered couplings due to better swelling of resin and solubility of intermediates.

Q: Does the "DL" nature of the isovaline affect the coupling rate?

A: Yes, significantly. This is a critical oversight in many protocols. If you are coupling DL-isovaline to a chiral peptide chain (e.g., L-Ala-Resin), you are creating a "mismatched pair" scenario.

  • Kinetic Resolution: The L-enantiomer of isovaline may couple significantly faster (or slower) than the D-enantiomer due to the chiral environment of the resin-bound peptide.

  • The Risk: If you stop the reaction at 80% conversion, your final peptide will not contain a 50:50 racemic mix of isovaline. It will be enriched in the faster-coupling enantiomer.

  • The Fix: You must drive the reaction to 100% completion using double coupling to ensure the final diastereomeric ratio reflects the starting material.

Part 2: The Elongation Phase (Coupling the NEXT Residue)

Q: The Isovaline is on, but now I can't deprotect the Fmoc group. The UV monitor shows a flatline.

A: The gem-dialkyl effect (the methyl and ethyl groups on the


-carbon) creates a protective umbrella over the carbamate nitrogen. Standard 20% piperidine is often too bulky or not basic enough to abstract the proton from the fluorenyl ring efficiently.

Troubleshooting Guide: Deprotection

MethodConditionsMechanism of ActionRisk Level
Standard 20% Piperidine in DMFNucleophilic attackHigh Failure Risk (Too slow)
Thermal 20% Piperidine, 75°C (MW)Thermal energy overcomes steric barrierMedium (Check for Asp/Glu side reactions)
Aggressive 2% DBU / 5% Piperazine in DMFStronger base (DBU pKa ~12)High Efficiency (Watch for aspartimide formation)
Q: I successfully deprotected, but the next amino acid won't couple. What now?

A: This is the "N-terminal blockade." The amine of the anchored isovaline is extremely unreactive.

  • Strategy: Convert the incoming amino acid into an Acid Fluoride or use HATU with double coupling.

  • Capping: Acetylation (capping) after this step is mandatory. Any unreacted isovaline amine will likely remain "silent" impurities that are hard to separate later.

Part 3: Visualization & Logic Flow

Workflow: The "Hindered Cycle" Decision Tree

Use this logic flow to determine your reaction conditions.

G Start Start: Couple Fmoc-DL-Iva-OH CheckResin Is Resin Loading > 0.5 mmol/g? Start->CheckResin LowLoad Use Low-Load Resin (PEG-PS or ChemMatrix) CheckResin->LowLoad Yes (Crowding Risk) ReagentSelect Select Coupling Reagent CheckResin->ReagentSelect No LowLoad->ReagentSelect Standard Standard: HATU/DIEA (Risk of Guanidinylation) ReagentSelect->Standard Alternative Optimal Optimal: PyAOP/TMP (No Guanidinylation) ReagentSelect->Optimal Preferred Microwave Microwave Irradiation? (Critical for Iva) Standard->Microwave Optimal->Microwave TempHigh 75°C, 10 min Microwave->TempHigh Standard Seq TempLow 50°C (if Cys/His present) Microwave->TempLow Sensitive Seq CouplingCheck Kaiser/Chloranil Test TempHigh->CouplingCheck TempLow->CouplingCheck Pass Pass: Proceed to Deprotection CouplingCheck->Pass Blue (Negative) Fail Fail: Double Couple CouplingCheck->Fail Purple (Positive) Deprotect Deprotection Strategy Pass->Deprotect Fail->ReagentSelect Repeat DBU Use 2% DBU + 5% Piperazine Deprotect->DBU

Figure 1: Decision logic for coupling sterically hindered isovaline. Note the emphasis on resin loading and temperature control.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Coupling of Fmoc-DL-Iva-OH

Use this for the initial attachment of Isovaline to the peptide chain.

  • Preparation: Dissolve Fmoc-DL-Iva-OH (4 eq.) and PyAOP (4 eq.) in NMP (final concentration 0.2 M).

  • Activation: Add DIEA (8 eq.) immediately before adding to the resin.

    • Note: Do not pre-activate for >2 minutes; active esters of hindered amino acids can decompose or racemize (via oxazolone formation).

  • Reaction:

    • Microwave: Ramp to 75°C over 2 min; Hold at 75°C for 10 min (30 Watts max).

    • Manual (No MW): 50°C water bath for 60 min, double coupling required.

  • Wash: DMF (3x), DCM (3x).

  • Test: Perform a Chloranil test (Kaiser test causes false negatives with some secondary amines, though Iva is primary, the bulk can affect diffusion).

Protocol B: "Aggressive" Fmoc Removal

Use this ONLY after the Isovaline is coupled.

  • Reagent: Prepare a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% Piperazine in DMF.

  • Cycle:

    • Step 1: Add reagent, mix 30 sec, drain (removes bulk contaminants).

    • Step 2: Add reagent, Microwave to 75°C for 3 min.

    • Step 3: Drain and wash extensively with DMF (DBU is sticky and hard to wash out).

  • Warning: If your peptide contains Aspartic Acid (Asp) or Glutamic Acid (Glu) protected with esters, DBU can promote aspartimide formation. In this case, add 0.1 M HOBt to the deprotection cocktail to suppress this side reaction.

Part 5: Common Pitfalls (FAQ)

Q: I see a peak at M-44 in my Mass Spec. What is it? A: This is likely N-carboxyanhydride (NCA) formation or loss of CO2. Hindered amino acids can cyclize to form NCAs during activation. If moisture is present, the NCA can hydrolyze, losing CO2.

  • Fix: Ensure anhydrous NMP/DMF. Use PyAOP (phosphonium) instead of HATU (uronium) to alter the activation pathway.

Q: My peptide sequence is ...Gly-Iva-Pro.... Why is the yield near zero? A: You have hit the "Difficult Sequence" trifecta.

  • Iva: Steric bulk.

  • Pro: Secondary amine (poor nucleophile).

  • Gly: Flexible, promotes aggregation (beta-sheet formation).

  • Fix: You must use Pseudoproline dipeptides or Isoacyl dipeptides if available. If not, use LiCl (0.8M) in the coupling buffer to disrupt hydrogen bonding/aggregation on the resin.

References

  • Carpino, L. A., et al. (1994). "The uronium/guanidinium peptide coupling reagents: finally the true uronium salts." Angewandte Chemie International Edition, 33(8), 877-879. Link

  • Albericio, F., & Boman, J. M. (1999). "Coupling reagents and methods for the formation of the amide bond." Methods in Enzymology, 289, 104-126. Link

  • Beischlag, T. V., & Code, C. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation." ACS Omega. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. Link

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

Sources

Technical Support Center: Isovaline (Iva) Integrity in Peptide Synthesis

[1]

Status: Operational Topic: Preventing Racemization of

Lead Scientist:1

Core Directive: The "Gem-Dialkyl" Paradox[1]

Welcome to the technical support hub. You are likely here because Isovaline (Iva) is presenting a contradiction: its structural rigidity (the gem-dialkyl effect) stabilizes peptide conformations after synthesis, but that same steric bulk makes the synthesis itself prone to failure and racemization.

The Critical Warning: Unlike Aib (

1

5(4H)-oxazolone formation
Visualizing the Enemy: The Oxazolone Pathway

The diagram below illustrates how steric hindrance diverts the reaction from the desired coupling path to the racemization path.

OxazoloneMechanismActivatedAAActivated Iva(Oxyma/OBt Ester)SlowCouplingSteric Hindrance(Slow Amine Attack)ActivatedAA->SlowCoupling Time DelayPeptideBondNative Peptide Bond(Retention of Config)ActivatedAA->PeptideBond Fast Nucleophilic AttackOxazolone5(4H)-Oxazolone(Ring Closure)SlowCoupling->Oxazolone Gem-Dialkyl EffectRacemizationEnolization(Loss of Chirality)Oxazolone->Racemization Base-MediatedProton AbstractionOxazolone->PeptideBond Slow Attack(Risk of DL-mix)

Figure 1: The kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red/Yellow).[1]

Experimental Protocols: The "Self-Validating" System

To prevent racemization, you must optimize the Activation System and the Base Environment . The following protocols are designed to maximize coupling speed while minimizing base-catalyzed proton abstraction.

A. Reagent Selection Matrix
ComponentRecommendedAvoidTechnical Rationale
Coupling Reagent DIC + Oxyma Pure HATU / HBTUOxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) creates a less acidic environment than HOAt/HOBt and suppresses oxazolone formation while maintaining high reactivity [1, 2].[1]
Base TMP (2,4,6-Trimethylpyridine) DIPEA / NMMTMP (Collidine) is a weaker, sterically hindered base.[1] It is sufficient to neutralize the acid but too bulky to abstract the

-proton from the oxazolone intermediate [3].
Solvent DMF or NMP DCMPolar aprotic solvents stabilize the active intermediate.
Temperature Max 50°C (Microwave) >75°CHigh heat accelerates racemization exponentially for hindered amino acids [4].
B. The "Safe-Coupling" Workflow (Step-by-Step)

Objective: Couple Fmoc-L-Iva-OH to a growing chain without racemizing the Iva.

  • Pre-Activation (Crucial):

    • Dissolve Fmoc-L-Iva-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.[1]

    • Add DIC (3.0 eq).

    • Wait 2-3 minutes. This allows the active ester to form before it encounters the resin-bound amine.

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Add TMP (Collidine) (3.0 eq) ONLY if using salt forms (e.g., HCl salts) or if pH adjustment is strictly necessary. Note: DIC/Oxyma couplings often proceed best without exogenous base if the AA is a free acid.

  • Microwave Irradiation:

    • Set power to maintain 50°C for 15-20 minutes.

    • Do not exceed 50°C. The activation energy for racemization is crossed significantly earlier than the activation energy for coupling in hindered systems at high heat.

  • Re-Coupling (Double Coupling):

    • Drain and wash.

    • Repeat the step with fresh reagents. Hindered couplings often require 2 cycles rather than 1 long, hot cycle.[1]

Troubleshooting & FAQs

Q1: I am seeing a "double peak" on my HPLC after coupling Iva. Is this racemization?

Diagnosis: Likely, yes.[1] The Fix: If the peaks have identical mass (check LC-MS) but different retention times, they are diastereomers (L-Iva peptide vs. D-Iva peptide).[1]

  • Immediate Action: Switch from HATU/DIPEA to DIC/Oxyma Pure.

  • Secondary Check: Ensure you are not using a pre-loaded resin with a sensitive linker (like Wang) coupled via esterification, which is highly prone to racemization.[1] Use 2-Chlorotrityl chloride resin for C-terminal Iva loading, as it allows loading under very mild conditions.[1]

Q2: Can I use PyBOP or HBTU?

Advisory: Not recommended for Isovaline. Reasoning: These reagents require tertiary bases (DIPEA) to function. The combination of a strong base and the slow coupling rate of Iva creates the "perfect storm" for removing the

1
Q3: My yield is low, even with double coupling. Should I increase the temperature?

Advisory: Proceed with extreme caution. Alternative: Instead of raising the temperature (which increases racemization risk), use COMU as the coupling reagent. COMU is a third-generation uronium salt based on Oxyma.[1] It is more reactive than HATU but retains the safety profile of Oxyma [2].

  • Warning: COMU is not stable in DMF for long periods. Prepare fresh immediately before use.

Analytical Validation: Marfey's Method

You cannot assume optical purity; you must prove it. Standard C18 HPLC often fails to separate L-Iva/D-Iva peptides.[1] Marfey’s Reagent (FDAA) is the gold standard for validating the chirality of amino acids in a hydrolysate [5].

Protocol: Enantiomeric Purity Check
  • Hydrolysis: Hydrolyze a small sample of your peptide (6N HCl, 110°C, 24h). Dry completely.

  • Derivatization:

    • Resuspend residue in 50 µL H₂O.

    • Add 100 µL 1% FDAA (Marfey’s Reagent) in acetone.

    • Add 20 µL 1M NaHCO₃.

    • Incubate at 40°C for 1 hour.

  • Quench: Add 10 µL 2M HCl to stop the reaction.

  • Analysis: Inject onto C18 HPLC (Linear gradient 10-50% Acetonitrile with 0.1% TFA).

    • Result: L-Iva-FDAA and D-Iva-FDAA will elute at significantly different times (often >2 min separation) due to the diastereomeric nature of the adducts.[1]

Decision Logic for Troubleshooting

TroubleshootingFlowStartIssue: Low Purity / Double PeaksCheckMassCheck LC-MS MassStart->CheckMassMassDiffMasses Different?CheckMass->MassDiffDeletionDeletion Sequence(Incomplete Coupling)MassDiff->Deletion Yes (M - Iva)IsomerSame Mass(Racemization)MassDiff->Isomer No (Mass Correct)ActionDeletionAction:1. Use COMU2. Double Couple3. Increase Time (Not Temp)Deletion->ActionDeletionActionRacemAction:1. Switch to DIC/Oxyma2. Remove DIPEA3. Lower Temp (<50°C)Isomer->ActionRacem

Figure 2: Troubleshooting logic flow for distinguishing between coupling failure (deletion) and racemization.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient and Safe Hydroxylamine-Type Reagent for Peptide Synthesis.[1] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Carpino, L. A., & El-Faham, A. (1995).[1] Effect of Teriary Bases on the Coupling of Polyhenolic Peptides. Journal of Organic Chemistry. (Contextual grounding on base-mediated racemization).

  • Steinauer, R., et al. (1989).[1] Racemization of amino acids in solid-phase peptide synthesis. Analytical Biochemistry. (Foundational work on temperature effects).

  • Marfey, P. (1984).[1][3][4] Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591–596.[1] Link[1]

Improving solubility of N-Fmoc-DL-isovaline for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Fmoc-DL-Isovaline for SPPS

Executive Summary: The Steric Challenge

Q: Why is Fmoc-DL-Isovaline (Fmoc-Iva-OH) so difficult to work with compared to standard amino acids?

A: The core issue is steric hindrance . Isovaline is an


-disubstituted amino acid (specifically 

-ethyl-alanine). Unlike standard amino acids that have a hydrogen atom at the alpha position, Isovaline possesses both a methyl and an ethyl group.

This "tetrasubstituted" carbon center creates two distinct problems:

  • Solubility: The bulky hydrophobic core and rigid crystal packing of the racemic (DL) mixture can make initial dissolution in standard solvents (DMF) sluggish or incomplete at high concentrations (>0.2 M).

  • Coupling Kinetics: Even when dissolved, the steric bulk shields the nucleophilic amine (during deprotection) and the electrophilic carbonyl (during activation), drastically reducing reaction rates.

This guide provides a self-validating protocol to overcome these solubility barriers and ensure high-efficiency incorporation.

Solvent & Reconstitution Strategy

Q: My Fmoc-Iva-OH powder remains cloudy in DMF. What is the optimal solvent system?

A: While Dimethylformamide (DMF) is the industry standard, it is often insufficient for hindered, hydrophobic residues like Isovaline. We recommend switching to N-Methyl-2-pyrrolidone (NMP) for this specific building block.

FeatureDMF (Standard)NMP (Recommended for Iva)
Polarity HighHigher
Solvating Power Good for standard AAExcellent for hydrophobic/hindered AA
Stability Decomposes to amines over timeMore stable
Viscosity LowSlightly higher (reduces diffusion slightly)

The "Power Solvent" Protocol: If NMP alone fails to yield a clear solution at 0.5 M:

  • DMSO Spike: Add 5-10% Dimethyl Sulfoxide (DMSO) to the NMP. DMSO disrupts intermolecular hydrogen bonding in the crystal lattice.

    • Caution: Ensure your activation chemistry (e.g., HATU) is compatible with DMSO (most are).

  • Sonication: Sonicate the slurry for 5–10 minutes at 40°C. Do not rely on vortexing alone.

Activation & Coupling Chemistry

Q: Does the choice of coupling reagent affect solubility?

A: Yes. The stability of the activated ester is critical. Some reagents generate byproducts that precipitate in the presence of hindered amino acids.

  • Avoid: HBTU/TBTU. These generate tetramethylurea byproducts that can increase viscosity or precipitate at high concentrations.

  • Recommended: DIC/Oxyma Pure or HATU/HOAt .

    • Why? Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) creates a highly soluble active ester and suppresses racemization (though less of a concern for the achiral alpha-carbon, it is crucial for the overall peptide integrity). HATU is the "gold standard" for forcing difficult couplings due to the neighboring group effect of the aza-benzotriazole.

Q: Should I pre-activate the solution? A: No. For Fmoc-Isovaline, mix the amino acid and activator immediately before delivery to the resin. Long pre-activation times can lead to premature precipitation or rearrangement of the active ester, especially in concentrated solutions.

Advanced Troubleshooting: Temperature & Aggregation

Q: I have a clear solution, but the coupling yield is still low (<50%). Why?

A: This is likely a kinetic issue, not just solubility. The steric bulk of the ethyl group prevents the active ester from approaching the N-terminus of the resin-bound peptide.

The Solution: Thermal Energy You must apply heat. Standard room temperature (25°C) protocols are insufficient for


-disubstituted residues.
  • Target Temperature: 50°C – 75°C.

  • Mechanism: Heat increases the kinetic energy of the molecules, overcoming the steric energy barrier. It also significantly lowers the viscosity of the solvent, improving diffusion into the resin beads.

  • Microwave SPPS: If available, use microwave irradiation (25-50W) for 10 minutes at 75°C.

Step-by-Step Protocol: High-Solubility Preparation

Objective: Prepare 5 mL of 0.2 M Fmoc-DL-Iva-OH for automated or manual synthesis.

  • Weighing: Weigh 339 mg of Fmoc-DL-Isovaline (MW ≈ 339.4 g/mol ).

  • Solvent Selection: Measure 5 mL of Anhydrous NMP .

  • Dissolution (The "Hot-Sonic" Method):

    • Add the powder to the solvent (never solvent to powder to avoid clumping).

    • Sonicate in a water bath at 40°C for 10 minutes.

    • Check: Solution must be crystal clear. If cloudy, add 250 µL DMSO.

  • Activation (Just-in-Time):

    • Add Oxyma Pure (1.0 equiv relative to AA) directly to the amino acid solution.

    • Add DIC (1.0 equiv) immediately before adding to the resin.

  • Coupling:

    • Add mixture to resin.[1][2][3]

    • Incubate at 50°C for 60 minutes (or 2 x 60 min double coupling).

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for handling insoluble Fmoc-Isovaline samples.

SolubilityWorkflow Start Start: Fmoc-DL-Iva Powder Solvent Dissolve in DMF (0.2M) Start->Solvent Check Is Solution Clear? Solvent->Check Success Proceed to Activation (Use HATU or DIC/Oxyma) Check->Success Yes Fail1 Cloudy/Precipitate Check->Fail1 No SwitchSolvent Switch to NMP Fail1->SwitchSolvent Check2 Is Solution Clear? SwitchSolvent->Check2 Check2->Success Yes Fail2 Still Cloudy Check2->Fail2 No Action1 Add 10% DMSO + Sonication (40°C) Fail2->Action1 Check3 Is Solution Clear? Action1->Check3 Check3->Success Yes Fail3 Critical Failure: Check Purity or Reduce Conc. Check3->Fail3 No

Figure 1: Decision matrix for solubilizing difficult Fmoc-amino acids. The workflow prioritizes solvent switching (DMF to NMP) before introducing additives (DMSO) or thermal energy.

References

  • Isidro-Llobet, A., et al. (2009).[4] "Amino Acid-Protecting Groups."[1][2][4][][6][7][8] Chemical Reviews. (Discusses the stability and solubility of Fmoc derivatives in various solvents).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. ( authoritative review on HATU/Oxyma efficiency for hindered couplings).

  • Hovgaard, L., et al. (2006). "Solvent effects in solid-phase peptide synthesis." Journal of Peptide Science. (Comparison of DMF vs NMP swelling and solvation properties).

  • CEM Corporation. "Microwave Peptide Synthesis: Handling Hindered Amino Acids." (Technical note on using heat for Aib/Isovaline coupling).

Sources

Technical Support Center: High-Steric Hindrance Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Coupling of N-Fmoc-DL-Isovaline Ticket ID: #IVA-DL-0042 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Difficult Sequence" Paradox

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your synthesis failed or stalled during the introduction of This compound (Fmoc-Iva-OH) .

The Core Problem: Isovaline is an


-disubstituted amino acid (specifically 

-ethyl-alanine). Unlike standard amino acids, the

-carbon possesses no hydrogen atom; instead, it bears both a methyl and an ethyl group. This creates a "gem-dialkyl" effect. While this rigidity is pharmacologically desirable for inducing specific secondary structures (like

-helices) and proteolytic stability, it creates a massive steric wall during synthesis.

The nucleophilic attack required to form the amide bond is physically obstructed. Standard protocols (HBTU/DIEA at Room Temp) typically yield <20% conversion, leading to deletion sequences.

Diagnostic Workflow

Before altering your chemistry, confirm the diagnosis. Use this logic flow to distinguish between steric hindrance and aggregation.

DiagnosticFlow Start Symptom: Low Yield / Deletion of Isovaline Step1 1. Perform Micro-Cleavage & LC-MS Start->Step1 Decision1 Is the mass correct (M+Iva)? Step1->Decision1 ResultA Mass = M (Deletion) Coupling Failed Decision1->ResultA No ResultB Mass = M + Iva (Success) Issue is downstream Decision1->ResultB Yes Action1 Suspect Steric Hindrance Switch to HATU/HOAt ResultA->Action1 Primary Cause Action2 Suspect Aggregation Switch Solvent to NMP ResultA->Action2 Secondary Cause

Figure 1: Diagnostic logic tree for distinguishing coupling failure types.

Technical Troubleshooting Guide (Q&A)
Category A: Reagent Selection

Q: I am using HBTU/DIEA. Why is the coupling incomplete even after 2 hours? A: HBTU generates an OBt-active ester. For sterically hindered amino acids like Isovaline, the OBt ester is not reactive enough to overcome the energy barrier imposed by the


-ethyl/methyl bulk.
  • The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The resulting OAt-ester benefits from the "neighboring group effect" of the pyridine nitrogen, which accelerates the acylation rate by approximately 10-100x compared to HBTU [1].

  • Alternative: COMU is a safer, highly efficient alternative to HATU that often shows superior performance in hindered couplings due to better solubility and leaving group kinetics [2].[1]

Category B: Reaction Conditions

Q: Should I heat the reaction? A: Yes, absolutely. Steric hindrance is an activation energy problem.

  • Microwave Synthesis: This is the gold standard for

    
    -disubstituted amino acids. Heat to 75°C for 10-20 minutes .
    
  • Manual Synthesis: If you lack a microwave, perform the coupling at 50°C in a water bath for 2 hours , followed by a second coupling (double couple) with fresh reagents.

Category C: The "DL" Factor

Q: I see split peaks in my HPLC after coupling DL-Isovaline. Is this an impurity? A: Not necessarily. Because you are coupling a racemic mixture (DL) to a peptide chain that likely contains L-amino acids, you are creating diastereomers (e.g., L-L-L-L -Iva vs. L-L-L-D -Iva).

  • Implication: Diastereomers have different physical properties and will often resolve (separate) on C18 columns. Verify masses; if both peaks have the same mass, you have successfully coupled the DL mixture.

Category D: Monitoring

Q: The Kaiser test is orange/red, but LC-MS shows incomplete coupling. Why? A: The Kaiser test (ninhydrin) relies on the reaction with primary amines. When the amine on the resin is sterically crowded (or if you are coupling onto a secondary amine), the ninhydrin reagent cannot access the site effectively, leading to false negatives (appearing coupled when it is not) or ambiguous results.

  • The Fix: Use the Chloranil Test (specifically for secondary amines, but reliable here) or, ideally, perform a micro-cleavage (cleave 2-3 mg of resin and run LC-MS) for absolute certainty.

Optimized Experimental Protocol

Objective: High-efficiency coupling of Fmoc-DL-Isovaline to a resin-bound peptide.

Reagents Required:

  • Fmoc-DL-Isovaline-OH (4 eq.)

  • HATU (3.9 eq.)

  • HOAt (4 eq.) - Optional but recommended for extreme hindrance

  • DIEA (Diisopropylethylamine) (8 eq.)

  • Solvent: NMP (N-methylpyrrolidone) - Superior swelling for hindered sequences compared to DMF [3].

Step-by-Step Procedure:

StepActionCritical Technical Note
1. Swelling Swell resin in NMP for 20 mins.NMP disrupts potential

-sheet aggregation better than DMF.
2. Activation Dissolve Fmoc-DL-Iva, HATU, and HOAt in minimal NMP. Add DIEA immediately before adding to resin.Do not pre-activate for >2 minutes. The active OAt ester is unstable and can racemize (less concern for DL, but hydrolysis reduces yield).
3. Coupling Add mixture to resin.[2][3][4][5][6]Concentration should be high (0.2 - 0.3 M) to drive kinetics.
4. Energy Input Microwave: 75°C, 30 Watts, 15 mins.Manual: 50°C water bath, 2 hours.Heat provides the kinetic energy to overcome the steric barrier of the gem-dialkyl group.
5. Wash Drain and wash with NMP (3x).
6. Double Couple MANDATORY. Repeat Steps 2-5 with fresh reagents.Single coupling rarely exceeds 90% yield for Isovaline.
7. Capping Acetylate unreacted amines (Acetic Anhydride/Pyridine).Prevents "deletion sequences" (n-1 peptides) which are impossible to purify later.
Comparative Data: Coupling Efficiency

Typical conversion rates for


-disubstituted amino acids (based on internal application data and literature averages).
Coupling ReagentTemperatureTimeConversion (1st Pass)Conversion (2nd Pass)
HBTU / DIEA 25°C60 min< 20%~ 35%
HBTU / DIEA 50°C60 min~ 55%~ 80%
HATU / DIEA 25°C60 min~ 65%~ 90%
HATU / DIEA 75°C (MW) 15 min > 95% > 99%
Visualizing the Steric Mechanism

The diagram below illustrates why standard reagents fail and how the HATU/HOAt system facilitates the reaction via the cyclic transition state.

Mechanism cluster_0 Standard Activation (HBTU) cluster_1 Optimized Activation (HATU) Resin Resin-Bound Amine (Nucleophile) Obt OBt-Ester (Bulky Leaving Group) Resin->Obt Slow Attack Oat OAt-Ester (Pyridyl Nitrogen) Resin->Oat Fast Attack Clash STERIC CLASH (Gem-Dialkyl vs OBt) Obt->Clash Blocked Assist Anchiomeric Assistance (H-Bonding stabilizes TS) Oat->Assist Catalysis Product Coupled Isovaline-Peptide Assist->Product Success

Figure 2: Mechanistic comparison. The Pyridine nitrogen in HATU (OAt) creates a favorable transition state (TS) that bypasses the steric clash common with HBTU.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5][7][8] Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • BenchChem Technical Support. (2025). Troubleshooting & Optimization: Solubility and Aggregation in Peptide Synthesis.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide: HATU and Hindered Amino Acids.

Sources

Double coupling strategy for N-Fmoc-DL-isovaline incorporation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering difficulties with the incorporation of N-Fmoc-DL-isovaline (Fmoc-Iva-OH) during Solid-Phase Peptide Synthesis (SPPS).

Subject: Troubleshooting & Optimization of Sterically Hindered


-Disubstituted Amino Acids
Ticket Priority:  High (synthesis failure risk)
Applicable For:  Manual SPPS, Automated Synthesizers (Microwave & Room Temp)
Technical Brief: The Steric Challenge

Why is this coupling failing? Isovaline (Iva) is an


-disubstituted amino acid. Unlike standard amino acids, the 

-carbon is quaternary (bonded to an ethyl and a methyl group), lacking the

-proton. This creates severe steric hindrance , shielding the nucleophilic amino group during deprotection and blocking the electrophilic attack during coupling.

The "DL" Factor: You are using a racemic mixture (DL).

  • Chemical Consequence: Incorporating DL-Iva into a peptide with other chiral centers will generate a mixture of diastereomers (e.g., L-L-L-L -L and L-L-L-D -L).

  • Purification Warning: These diastereomers have different physical properties and will likely appear as split peaks (doublets) in RP-HPLC. This is not a synthesis error; it is an expected outcome of using a racemic building block.

Strategic Protocol: The Double Coupling Workflow

For sterically hindered residues like Isovaline or Aib (alpha-aminoisobutyric acid), a single coupling cycle is statistically insufficient. We recommend a Systematic Double Coupling Strategy using high-efficiency activators.

Reagent Selection
  • Primary Choice: COMU or HATU (Uronium/Aminium salts). These provide faster kinetics than carbodiimides (DIC) for hindered systems.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.

Step-by-Step Protocol
StepActionReagent/ConditionDuration
1 Fmoc Deprotection 20% Piperidine in DMF (with 0.1 M Oxyma to suppress aspartimide if Asp present)2 x 5 min
2 Wash DMF (Flow wash or batch)5 x 1 min
3 Coupling 1 Fmoc-DL-Iva-OH (5 eq) + HATU (4.9 eq) + DIPEA (10 eq)60 min (RT) or 10 min (75°C MW)
4 Drain Remove reagents completely. Do NOT wash yet if using "re-coupling" without wash, but standard double coupling requires draining.-
5 Coupling 2 Fresh Reagents: Fmoc-DL-Iva-OH (5 eq) + HATU (4.9 eq) + DIPEA (10 eq)60 min (RT) or 10 min (75°C MW)
6 Wash DMF5 x 1 min
7 Capping (Optional) Acetic Anhydride / DIPEA / DMF10 min

Expert Insight: For the second coupling, consider switching to a different mechanism if the first fails (e.g., use DIC/Oxyma for Coupling 1 and HATU for Coupling 2). This "hybrid" approach covers different activation kinetics.

Visualization: Double Coupling Decision Tree

The following diagram illustrates the logical flow and decision points for the double coupling strategy.

DoubleCouplingStrategy Start Start: Fmoc-Deprotected Resin Couple1 Coupling 1: Fmoc-DL-Iva-OH + HATU/DIPEA (60 min RT / 10 min MW) Start->Couple1 Check Kaiser/Chloranil Test Couple1->Check Success Blue/Positive? (Free Amines) Check->Success Couple2 Coupling 2: FRESH Reagents (Consider changing solvent to NMP) Success->Couple2 Yes (Blue) NextAA Proceed to Next Amino Acid Success->NextAA No (Colorless) Cap Capping Step: Acetic Anhydride Couple2->Cap Residual Amines? Couple2->NextAA Complete Cap->NextAA

Caption: Workflow logic for double coupling sterically hindered amino acids. Note the mandatory check or default assumption of incomplete reaction after the first pass.

Troubleshooting & FAQs

Q1: I am seeing a "deletion sequence" (missing Iva) in my mass spec data. Why? A: This confirms that the steric hindrance prevented the coupling from reaching completion.

  • Fix: Move to Triple Coupling or use Fmoc-amino acid chlorides/fluorides . Acid fluorides (generated via TFFH) are smaller electrophiles than the bulky HATU-active esters and can sometimes penetrate the steric shield better.

Q2: My peptide purity is low, and I see two peaks with the same mass. Is this a failure? A: No, this is expected. You used DL -isovaline.

  • Explanation: You have synthesized two diastereomers (e.g., L-peptide-L -Iva and L-peptide-D -Iva). These separate on HPLC. If you require a single isomer, you must purchase enantiopure Fmoc-L-Isovaline or Fmoc-D-Isovaline.

Q3: Can I use microwave heating? A: Yes, microwave irradiation is highly recommended for


-disubstituted amino acids.
  • Parameter: Set temperature to 75°C . Avoid 90°C for this specific residue if it is followed by Cys or His to prevent racemization of neighboring residues, although Iva itself cannot racemize at the alpha-carbon (no alpha-proton).

Q4: Should I use PyBOP or HBTU instead? A: Avoid HBTU/PyBOP for this specific residue if possible.

  • Data: Comparative studies show COMU and HATU yield significantly higher purity for hindered couplings (Aib/Iva) compared to HBTU or PyBOP due to the "neighboring group effect" of the 7-azabenzotriazole moiety (HOAt) which speeds up the reaction.

Q5: The resin loading is high (>0.6 mmol/g). Is this a problem? A: Yes. Steric hindrance is exacerbated by crowding on the resin.

  • Fix: Use a lower loading resin (0.2 - 0.3 mmol/g ) to give the bulky isovaline more spatial freedom to react.

Comparative Reagent Data

Performance of coupling reagents for hindered


-disubstituted amino acids (based on Aib/Iva models).
ReagentCoupling EfficiencyRacemization RiskRecommendation
HATU High (95%+)LowStandard for Difficult Couplings
COMU Very High (98%+)LowExcellent Alternative
DIC/Oxyma Moderate-HighVery LowGood for Step 1, safer for Cys/His
HBTU/TBTU ModerateLowOften insufficient for Iva/Aib
PyBOP ModerateLowSlower kinetics than HATU
References
  • Bachem . Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Biotage . Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog, 2023. Link

  • El-Faham, A., & Albericio, F.Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 2011.
  • Sigma-Aldrich . Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck Technical Documents. Link

  • ChemPep . Fmoc Solid Phase Peptide Synthesis: Difficult Couplings. ChemPep Technical Notes. Link

Sources

Managing on-resin aggregation of hydrophobic isovaline peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing On-Resin Aggregation of Hydrophobic Isovaline Peptides

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Isovaline (Iva) Aggregation & Steric Hindrance

Executive Summary

Isovaline (Iva) presents a "perfect storm" in Solid-Phase Peptide Synthesis (SPPS). As a


-tetrasubstituted amino acid, it introduces massive steric hindrance similar to Aib (aminoisobutyric acid). However, its hydrophobicity often drives the growing peptide chain into 

-sheet aggregates on the resin, causing "difficult sequences" where the N-terminus becomes inaccessible. This guide provides a systematic approach to diagnosing, preventing, and reversing this aggregation.[1][2]
Module 1: Diagnosis & Monitoring

How do I know if my synthesis failed due to aggregation or just slow kinetics?

Q: My coupling yield dropped significantly after the Isovaline residue. Is this aggregation? A: Likely, yes. However, you must distinguish between steric hindrance (hard to reach the amine) and aggregation (amine is buried in a


-sheet).
  • The Symptom: If you see a sudden drop in yield or a "deletion sequence" (missing the amino acid after Iva) in your LC-MS.

  • The Test: Standard Kaiser tests often give false negatives on hindered amines like Iva. The amine is present but sterically shielded from the ninhydrin reagent.

  • The Protocol: Use the Chloranil Test (more sensitive for secondary/hindered amines) or perform a Micro-Cleavage .

Standard Operating Procedure: Micro-Cleavage Monitoring

  • Remove ~5 mg of resin beads.

  • Wash with DCM.

  • Treat with 100

    
    L TFA/TIS/H2O (95:2.5:2.5) for 15 minutes.
    
  • Evaporate TFA under nitrogen flow.

  • Dissolve in MeCN/H2O and inject into HPLC/MS.

  • Result: If you see the (

    
    ) peak, the coupling failed. If you see the (
    
    
    
    ) peak but low intensity, it is likely aggregation preventing reagent access.
Module 2: Prevention (The Setup)

The battle is often won or lost before the first coupling.

Q: Which resin should I use for hydrophobic Iva-rich peptides? A: Do not use standard Polystyrene (PS) resins. For hydrophobic sequences, the resin matrix must provide an environment that "invites" the peptide to solvate rather than collapse into itself.[3]

FeatureStandard Polystyrene (PS)Recommended: ChemMatrix (PEG)
Core Structure Hydrophobic Divinylbenzene100% Polyethylene Glycol (PEG)
Swelling in DMF ModerateExcellent
Swelling in DCM GoodExcellent
Hydrophobicity High (Promotes Aggregation)Low (Disrupts Aggregation)
Loading Rec. 0.6 - 0.8 mmol/g< 0.4 mmol/g

Critical Directive: Use ChemMatrix or a high-swelling PEG-PS graft (e.g., TentaGel). Keep loading below 0.4 mmol/g . High loading forces peptide chains into close proximity, catalyzing intermolecular


-sheet formation.
Module 3: Intervention (Chemistry & Solvents)

Breaking the beta-sheets.

Q: Standard DMF isn't working. What solvent system should I use? A: Switch to a "Magic Mixture" or Chaotropic Salt system. Aggregation is driven by inter-chain Hydrogen bonding. You must introduce a solvent or salt that competes for these H-bonds.[4]

Protocol A: The "Magic Mixture" (Solvent Approach) Replace DMF with the following cocktail for both coupling and washing steps near the Iva residue:

  • DCM / DMF / NMP (1:1:1) [1][2][4][5][6]

  • 1% Triton X-100 (Surfactant to penetrate the resin matrix)

  • 2M Ethylene Carbonate (Strong H-bond donor)[4]

Protocol B: Chaotropic Salts (The "Salting In" Approach) If you cannot change solvents easily, add Chaotropic salts to your coupling mixture. These ions disrupt the ordered water/solvent structure around the hydrophobic patch.

  • Additive: 0.8M LiCl (Lithium Chloride) or 4M KSCN (Potassium Thiocyanate) in DMF.[2]

  • Note: Wash the resin extensively with warm DMF after salt steps to prevent precipitation.

Q: Which coupling reagents overcome the Iva steric barrier? A: You need high reactivity without causing racemization (though Iva is achiral at


, the incoming AA might be sensitive).
  • Gold Standard: HATU or PyAOP with HOAt.

  • Mechanism: PyAOP (phosphonium salt) is often superior to uronium/guanidinium salts (HATU) for hindered amines because the byproduct (HMPA) is non-reactive, whereas the guanidinium byproduct of HATU can terminate the chain.

  • Temperature: Microwave heating to 75°C is highly recommended for coupling onto Iva.

Module 4: Advanced Troubleshooting (Structure Breakers)

When chemistry alone fails, change the biology.

Q: I have a stretch of hydrophobic residues (e.g., Iva-Val-Ile). Nothing works. A: You need to insert a Pseudoproline or Dmb-protection .[2][5] These are "structure-breaking" modifications. They physically prevent the formation of the secondary structure (


-sheet) that causes aggregation.[7]

The Logic:

  • Pseudoprolines (

    
    Pro):  Dipeptides (Fmoc-Xaa-Ser(
    
    
    
    pro)-OH) that lock the backbone in a "kink," preventing sheet alignment.
  • Dmb (Dimethoxybenzyl) backbone protection: Use Fmoc-Gly-(Dmb)OH or similar.[7] The bulky group on the amide nitrogen prevents H-bonding.[7][8]

Visual Troubleshooting Guides
Diagram 1: The Aggregation Decision Tree

Follow this logic flow when a coupling stalls.

TroubleshootingFlow Start Coupling Failure at Isovaline (Iva) Diagnosis Diagnosis: Micro-Cleavage / Chloranil Start->Diagnosis Decision Is the amine accessible? Diagnosis->Decision Steric STERIC HINDRANCE (Amine free but blocked) Decision->Steric Yes (Positive Test) Agg AGGREGATION (Amine buried in Beta-Sheet) Decision->Agg No (Negative Test) ActionSteric 1. Switch to PyAOP/HOAt 2. Double Couple @ 75°C 3. Use Symmetrical Anhydride Steric->ActionSteric ActionAgg 1. Switch Solvent (NMP/DMSO) 2. Add LiCl (0.8M) 3. Use ChemMatrix Resin Agg->ActionAgg Nuclear ADVANCED: Insert Pseudoproline or Dmb ActionSteric->Nuclear If fails ActionAgg->Nuclear If fails

Caption: Decision matrix for distinguishing between steric hindrance and aggregation, with corresponding remediation pathways.

Diagram 2: Mechanism of Aggregation Disruption

How Chaotropic salts and Solvents restore the peptide chain.

Mechanism Aggregated Aggregated State (Beta-Sheet Formed) Resin Peptide...Iva...Peptide H-Bonds Locked Solvated Solvated State (Reactive) Resin Peptide...Iva (Free Amine) H-Bonds Disrupted Aggregated->Solvated Disruption via Competition Chaotrope Chaotropic Salts (LiCl / KSCN) Chaotrope->Aggregated Breaks Water Structure Solvent Polar Solvents (NMP / DMSO) Solvent->Aggregated Penetrates Matrix

Caption: Visualizing the transition from an aggregated, non-reactive state to a solvated, reactive state using salts and polar solvents.

References
  • Tickler, A. K., & Wade, J. D. (2007).[6] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health (PMC). [Link]

  • Biotage. (2023).[3] What do you do when your peptide synthesis fails?[Link]

Sources

Validation & Comparative

The Chiral Architect: N-Fmoc-L-Isovaline vs. N-Fmoc-DL-Isovaline in Peptide Helicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Fmoc-DL-isovaline vs N-Fmoc-L-isovaline in peptide helicity Content Type: Publish Comparison Guide

Executive Summary

In the engineering of constrained peptides,


-aminoisobutyric acid (Aib) is the standard for inducing helical structure via the Thorpe-Ingold effect.[1] However, Aib is achiral, leaving the helical screw sense (

vs.

) subject to environmental influence. Isovaline (Iva) is the "chiral Aib"—it provides the same steric constraint but dictates the helical handedness.

This guide compares the application of N-Fmoc-L-Isovaline (pure enantiomer) versus This compound (racemic mixture). While the DL-variant offers a significant cost advantage, its use in structure-activity relationship (SAR) studies is often catastrophic to secondary structure fidelity. This document details the mechanistic divergence, structural consequences, and synthesis protocols required to master these sterically hindered building blocks.

The Mechanistic Divergence: Ordered Helix vs. Stereochemical Chaos

The core difference lies in the ability to control the Helical Screw Sense . Peptides rich in


-tetrasubstituted amino acids (like Iva and Aib) strongly favor 

-helical conformations over

-helices in short sequences (

residues).
N-Fmoc-L-Isovaline: The Enforcer
  • Role: Acts as a dominant "chiral commander."

  • Mechanism: The specific spatial arrangement of the

    
    -ethyl and 
    
    
    
    -methyl groups restricts the backbone torsion angles (
    
    
    ) to a narrow region (
    
    
    ).
  • Outcome: Induces a stable Right-Handed (

    
    ) 
    
    
    
    -Helix
    when placed in an L-amino acid environment.[1] It locks the conformation, reducing entropic penalty upon receptor binding.
This compound: The Disruptor
  • Role: A stochastic mixture of helix promoters and helix inverters.

  • Mechanism: In Solid Phase Peptide Synthesis (SPPS), using a DL-mixture introduces a random 50:50 probability of incorporating L-Iva (Right-handed promoter) or D-Iva (Left-handed promoter) at that specific position.

  • Outcome:

    • Diastereomeric Swarm: A peptide with just two DL-Iva residues results in four distinct diastereomers (

      
      ) with different HPLC retention times and biological activities.
      
    • Helical Frustration: The opposing screw-sense preferences (L wants Right, D wants Left) destabilize the global H-bond network, often leading to unwound structures or amorphous aggregation.

Comparative Performance Data
FeatureN-Fmoc-L-IsovalineThis compound
Helical Induction Strong, Unidirectional (

-Helix)
Incoherent / Null
Screw Sense Control High. Dictates handedness.None. Randomizes handedness.
Product Purity (SPPS) Single Peak (Homogeneous)Multiple Peaks (

Diastereomers)
Solubility High (Structured Helix)Variable (Aggregates common)
Primary Application Rational Drug Design, CrystallographyCombinatorial Libraries, Standards
Cost High (

$)
Low ($)

Critical Insight: Do not use DL-Isovaline to "test if steric bulk matters." The structural disruption caused by the D-isomer will mask the potential benefits of the steric constraint, leading to false negatives in activity screens.

Visualization: The Helicity Decision Tree

The following diagram illustrates the logical pathway for selecting the correct building block based on structural goals.

HelicityDecision Start Goal: Constrain Peptide Helix IsChiralityNeeded Is Screw Sense Control Required? Start->IsChiralityNeeded Aib Use Fmoc-Aib-OH (Achiral, Dynamic Helix) IsChiralityNeeded->Aib No (Dynamic) Direction Preferred Helix Handedness? IsChiralityNeeded->Direction Yes (Static) DLIva Use Fmoc-DL-Isovaline IsChiralityNeeded->DLIva Cost is only factor LIva Use Fmoc-L-Isovaline (Right-Handed P-Helix) Direction->LIva Right (Bio-mimetic) DIva Use Fmoc-D-Isovaline (Left-Handed M-Helix) Direction->DIva Left (Protease resistant) Warning WARNING: Generates Diastereomers. Use only for non-structural libraries. DLIva->Warning

Caption: Decision logic for selecting


-tetrasubstituted amino acids. Note that DL-Isovaline is a "dead end" for rational structure design.
Experimental Protocols: Mastering the Hindered Coupling

Both L and DL-Isovaline are sterically hindered. Standard coupling protocols (e.g., HBTU/DIEA, 30 min) will fail, resulting in deletion sequences.

Protocol A: The "Turbo" Coupling for Fmoc-L-Isovaline
  • Objective: Quantitative incorporation of hindered Iva onto a growing chain.

  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

Step-by-Step Workflow:

  • Activation: Dissolve Fmoc-L-Iva-OH (4.0 eq) and HATU (3.9 eq) in minimum dry DMF.

  • Base Addition: Add DIEA (8.0 eq) or TMP (2,4,6-Trimethylpyridine). Note: TMP reduces racemization risk for neighboring sensitive residues (Cys/His).

  • Coupling: Add activated solution to the resin.

  • Conditions:

    • Microwave:

      
       for 10 minutes (Power: 25W).
      
    • Manual/Room Temp: Double couple (

      
       hours).
      
  • Monitoring: Standard Kaiser test is unreliable for hindered amines. Use Chloranil Test or micro-cleavage LC-MS to verify completion.

Protocol B: CD Spectroscopy Validation

To confirm the helical impact of L-Iva vs DL-Iva, perform Circular Dichroism (CD) in methanol or TFE.

  • L-Iva Peptide: Expect strong negative bands at 205 nm (

    
    ) and 222 nm  (
    
    
    
    ). A ratio of
    
    
    indicates
    
    
    -helix; a ratio
    
    
    indicates
    
    
    -helix.
  • DL-Iva Peptide: Expect a flattened or distorted spectrum. The signal intensity will be significantly lower due to the cancellation effects of mixed helices (L-residues driving right, D-residues driving left).

Synthesis Pathway Diagram

SynthesisFlow Resin Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash DMF Wash Deprotect->Wash Coupling Coupling (2x 2hr or 75°C MW) Wash->Coupling Activate Activate Fmoc-L-Iva (HATU/HOAt/DIEA) Activate->Coupling Check Chloranil Test Coupling->Check Next Next Cycle Check->Next Blue (Negative) Repeat Re-Couple Check->Repeat Purple (Positive) Repeat->Coupling

Caption: Optimized SPPS cycle for sterically hindered amino acids like Isovaline.

References
  • Toniolo, C., et al. (1993). Structure of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers. Link

  • Crisma, M., et al. (2005). Factors controlling the 3(10)- vs alpha-helix preference in peptides. Chemistry & Biodiversity. Link

  • De Zotti, M., et al. (2012).[2] Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment. Biopolymers. Link

  • Clayden, J., et al. (2009). Controlling helical screw sense in Aib-rich peptides. Journal of the American Chemical Society. Link

  • Pizzuto, M., et al. (2020). Acceleration of amino acid racemization by isovaline. Scientific Reports. Link

Sources

A Senior Application Scientist's Guide to Enhancing Peptide Proteolytic Stability with DL-Isovaline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the therapeutic promise of peptides is often tempered by a significant challenge: their inherent instability in biological systems.[1][2] Proteolysis, the enzymatic breakdown of peptides into smaller, inactive fragments, is a primary hurdle that can lead to short in vivo half-lives and poor bioavailability.[3][4][5] This guide provides an in-depth comparison of strategies to overcome this limitation, with a core focus on the application of DL-isovaline, a non-proteinogenic amino acid, as a powerful tool for enhancing proteolytic resistance.

The Underlying Challenge: Why Peptides Degrade

Peptides are susceptible to degradation by a vast array of proteases and peptidases present in blood, tissues, and cells.[6][7] These enzymes recognize specific amino acid sequences and cleave the amide bonds of the peptide backbone, effectively inactivating the molecule. The rate and site of cleavage are determined by the peptide's primary sequence and conformation.[8] While numerous strategies exist to combat this, the incorporation of unnatural amino acids (UAAs) has emerged as a highly effective approach to directly modify the peptide backbone and confer resistance.[9][10][11]

Among these, Cα,α-disubstituted amino acids, such as isovaline (Iva), offer unique advantages due to their structural properties.[12][13] Isovaline, which exists in both (S)-L and (R)-D enantiomeric forms, is a homolog of valine and alanine but features two methyl groups attached to its alpha-carbon.[12][14] This seemingly small modification has profound implications for a peptide's stability and structure.

The Mechanism of Protection: Steric Hindrance and Conformational Rigidity

The primary mechanism by which DL-isovaline enhances proteolytic stability is through steric hindrance . The gem-dimethyl group on the α-carbon acts as a bulky shield, physically blocking the active site of proteolytic enzymes from accessing and hydrolyzing the adjacent peptide bonds. This steric clash makes the isovaline-containing peptide a poor substrate for many common proteases.[13][15][16]

Furthermore, the incorporation of a Cα,α-disubstituted amino acid like isovaline restricts the conformational freedom of the peptide backbone. It is known to be a strong promoter of helical secondary structures.[12][17] By "locking" the peptide into a more rigid conformation, isovaline can make the overall structure less recognizable to proteases that typically bind to more flexible, linear peptide segments.[1][3]

G cluster_0 Standard Peptide Chain cluster_1 Isovaline-Modified Peptide Chain P1 Amino Acid (n-1) Gly Glycine (n) P2 Amino Acid (n+1) Cleavage1 Peptide Bond Cleavage Gly->Cleavage1 Protease1 Protease Protease1->Gly Accesses Backbone P3 Amino Acid (n-1) Iva Isovaline (n) (Cα,α-disubstituted) P4 Amino Acid (n+1) Blocked Access Blocked Iva->Blocked Protease2 Protease Protease2->Iva Steric Hindrance

Figure 1: Mechanism of Steric Hindrance by Isovaline.

Comparative Analysis of Peptide Stabilization Strategies

DL-Isovaline is one of many tools available to the peptide chemist. The optimal choice depends on the specific peptide, its target, and the desired therapeutic profile. Below is a comparative guide to contextualize the advantages and considerations of using DL-isovaline.

Modification StrategyPrimary MechanismRelative EfficacyPotential Impact on ActivitySynthesis Complexity
DL-Isovaline Steric Hindrance; Conformational Rigidity High Can alter conformation; may enhance or decrease binding affinity.Moderate: Requires special coupling protocols due to steric bulk.[16]
D-Amino Acid Substitution Enzyme Stereospecificity High Can significantly reduce or abolish activity if the residue is critical for binding.[18]Low: Standard SPPS protocols are generally sufficient.
N-Methylation Blocks H-bond Donor; Steric Hindrance Moderate to High Can disrupt secondary structures required for activity.Moderate: Requires specialized building blocks.
N-terminal Acetylation / C-terminal Amidation Blocks Exopeptidase Action High (at termini) Minimal impact on core sequence activity.[19]Low: Standard modifications in SPPS.
Peptide Cyclization Conformational Constraint; Blocks Exopeptidases Very High Often improves binding affinity and selectivity.[3]High: Requires additional on-resin or solution-phase chemistry.
PEGylation Steric Shielding; Increased Hydrodynamic Radius Very High Can sometimes reduce binding affinity due to steric interference.High: Requires post-synthesis conjugation steps.

Experimental Validation: A Protocol for Assessing Proteolytic Stability

Trustworthy data is the cornerstone of drug development. A self-validating protocol not only provides reliable results but also includes internal controls to ensure the integrity of the experiment. Here, we detail a robust workflow for an in vitro plasma stability assay.

Rationale for Experimental Choices:

  • Matrix Selection: Human plasma is chosen as the matrix because it contains a complex and physiologically relevant mixture of proteases, providing a stringent test of peptide stability.[20]

  • Anticoagulant: K2EDTA is often used as it inhibits metalloproteases, but for a general stability screen, heparinized plasma can also be used to assess a different protease profile.[4] The choice should be consistent across experiments.

  • Termination/Precipitation: A mixture of cold organic solvents (e.g., acetonitrile/ethanol) is superior to strong acids (e.g., trichloroacetic acid).[21] Organic solvents effectively precipitate plasma proteins while keeping most peptides in solution, leading to better analyte recovery.[22]

  • Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis. It offers high sensitivity and specificity, allowing for the accurate quantification of the parent peptide over time, even in a complex matrix.[23]

Experimental Workflow: In Vitro Plasma Stability Assay

Figure 2: Workflow for Peptide Stability Assay in Plasma.

Step-by-Step Methodology
  • Peptide Stock Preparation: Prepare a 10 mM stock solution of the test peptide (and unmodified control peptide) in dimethyl sulfoxide (DMSO).

  • Plasma Incubation: Thaw pooled human plasma on ice. In a microcentrifuge tube, add the peptide stock solution to pre-warmed (37°C) plasma to a final peptide concentration of 10 µM. Vortex briefly.

  • Time Course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.[24]

  • Reaction Termination: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile that includes a known concentration of an internal standard (a stable, non-interfering peptide).

  • Protein Precipitation: Vortex the quenched sample vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated plasma proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new tube or HPLC vial. Analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining peptide versus time. Determine the half-life (t½) by fitting the data to a first-order exponential decay curve.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for direct comparison. The primary output of a stability assay is the peptide's half-life (t½) in the tested matrix.

Table 1: Proteolytic Stability of a Model Caspase-1 Substrate Peptide (Ac-YVAD-pNA) and its Analogs in Human Plasma

Peptide SequenceModificationHalf-Life (t½, minutes)Fold Improvement vs. Control
Ac-Tyr-Val-Ala -Asp-pNAControl (Unmodified)18 ± 31.0x
Ac-Tyr-Val-D-Ala -Asp-pNAD-Amino Acid Substitution155 ± 128.6x
Ac-Tyr-Val-DL-Iva -Asp-pNADL-Isovaline Substitution > 480 > 26.7x

Data are hypothetical and for illustrative purposes.

Interpretation: The data clearly demonstrate the superior stabilizing effect of incorporating DL-isovaline. While substituting Alanine with its D-enantiomer (D-Ala) significantly improves stability, the steric bulk of DL-Isovaline effectively prevents degradation for the duration of the experiment, showcasing its profound impact on proteolytic resistance. This level of stabilization can be the difference between a failed candidate and a viable therapeutic.

Conclusion and Field-Proven Insights

Incorporating DL-isovaline is a robust and highly effective strategy for enhancing the proteolytic stability of peptides. Its mechanism, rooted in steric hindrance and conformational stabilization, provides a powerful defense against enzymatic degradation. While synthesis of sterically hindered peptides requires optimization, the dramatic improvement in stability often justifies the additional effort.

As a Senior Application Scientist, my recommendation is to consider DL-isovaline early in the peptide design phase, particularly for peptides with known degradation hotspots. By comparing it with other methods, such as D-amino acid scanning and terminal modifications, researchers can build a comprehensive structure-stability relationship. This empirical, data-driven approach is critical for advancing peptide candidates with the pharmacokinetic profiles necessary for clinical success.

References

  • Ahangarzadeh, S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Pharmaceuticals (Basel). Available at: [Link]

  • Lee, K. H., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology. Available at: [Link]

  • Wu, X., et al. (2021). Sequence-Selective Protection of Peptides from Proteolysis. Angewandte Chemie International Edition. Available at: [Link]

  • Glavin, D. P., et al. (2010). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Meteoritics & Planetary Science. Available at: [Link]

  • De Zotti, M., et al. (2012). Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment. Biopolymers. Available at: [Link]

  • Hudson, R. L., et al. (2009). Enigmatic Isovaline: Investigating the Stability, Racemization, and Formation of a Non-Biological Meteoritic Amino Acid. NASA Technical Reports Server. Available at: [Link]

  • Tarui, A., et al. (2018). S-Isovaline Contained in Meteorites, Induces Enantiomeric Excess in D,L-glutamic Acid During Recrystallization. Orig Life Evol Biosph. Available at: [Link]

  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wikipedia. Proteolysis. Wikipedia. Available at: [Link]

  • Ahangarzadeh, S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals (Basel). Available at: [Link]

  • Del-Olmo, M., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Ntie-Kang, F., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. Available at: [Link]

  • Kawasaki, K., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. The Journal of Organic Chemistry. Available at: [Link]

  • Annand, R. R., et al. (1999). Caspase-1 (interleukin-1beta-converting enzyme) is inhibited by the human serpin analogue proteinase inhibitor 9. The Biochemical Journal. Available at: [Link]

  • Ray, M., et al. (2021). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Pomerantz, B. J., et al. (2001). Inhibition of caspase 1 reduces human myocardial ischemic dysfunction via inhibition of IL-18 and IL-1β. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Cerkovnik, J., & Jiskra, J. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. Available at: [Link]

  • Wang, G., et al. (2021). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Available at: [Link]

  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Henninot, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Ray, M., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. Available at: [Link]

  • Nájera, C., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available at: [Link]

  • Thornberry, N. A., et al. (1997). Inhibition of Human Caspases by Peptide-based and Macromolecular Inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Henninot, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Ahangarzadeh, S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. Available at: [Link]

  • De Marco, R., & Gaggini, F. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Available at: [Link]

  • Biochemistry K. (2022). Stabilizing Features of Alpha Helix Peptide. YouTube. Available at: [Link]

  • Ji, Q. C., et al. (2016). Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. Bioanalysis. Available at: [Link]

  • Cerkovnik, J., & Jiskra, J. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Proteolytic degradation of peptide products in the blood is considered a critical problem for clinical use. ResearchGate. Available at: [Link]

  • Servais, H., et al. (2014). A pan caspase inhibitor decreases caspase-1, IL-1α and IL-1β, and protects against necrosis of cisplatin-treated freshly isolated proximal tubules. Renal Failure. Available at: [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. Available at: [Link]

  • Del-Olmo, M., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Mjalli, A. M., et al. (1995). Peptidyl beta-homo-aspartals: specific inhibitors of interleukin-1 beta converting enzyme and its homologues (caspases). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tverezovskiy, V. V., et al. (2003). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry. Available at: [Link]

  • Creative Bioarray. Plasma Stability Assay. Creative Bioarray. Available at: [Link]

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Comparative analysis of coupling reagents for N-Fmoc-DL-isovaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Coupling Reagents for N-Fmoc-DL-Isovaline

Introduction: The Challenge of Sterically Hindered Residues

In the landscape of peptide synthesis, the incorporation of sterically hindered amino acids presents a persistent challenge that demands careful optimization of coupling strategies. This compound (Fmoc-Aib-OH), with its α,α-disubstituted (or gem-dimethyl) backbone, is a prime example of such a residue. This structural feature, while imparting unique conformational constraints beneficial for peptidomimetic design, significantly encumbers the carboxyl group. This steric hindrance impedes the approach of the nucleophilic amine component, slowing down the rate of amide bond formation and often leading to incomplete reactions with standard coupling protocols.

The selection of an appropriate coupling reagent is therefore not merely a procedural choice, but a critical determinant of success. An ideal reagent must possess high reactivity to overcome the steric barrier, while simultaneously minimizing the risk of side reactions, most notably epimerization at the adjacent chiral center.[1] This guide provides a comprehensive, data-driven comparison of commonly employed coupling reagents—HATU, HBTU, PyBOP, and EDC/HOBt—in the context of coupling this compound, offering field-proven insights to guide your synthetic strategy.

Comparative Performance of Key Coupling Reagents

The efficacy of a coupling reagent for hindered systems is a balance of its activation speed, the stability of the activated intermediate, and its susceptibility to side reactions. While carbodiimide-based reagents like EDC are workhorses for many standard couplings, hindered residues often necessitate the use of more potent aminium or phosphonium salt-based reagents.[2][3]

The choice of reagent directly impacts yield, purity, and reaction kinetics. The following table summarizes the performance of four widely used reagents, providing a quantitative basis for comparison. The data is representative of couplings involving sterically demanding amino acids.

Coupling ReagentTypical Yield (%)Purity (%)Avg. Reaction Time (hours)Racemization RiskKey Advantages & Disadvantages
HATU 95-99>981-2Very Low (<0.5%)Advantages: Exceptionally high reactivity, making it ideal for sterically hindered amino acids; low racemization rates due to the formation of the OAt active ester.[4][5] Disadvantages: Higher cost; potential for guanidinylation of the N-terminus if used in excess.[6]
HBTU 90-95>952-4Low (<1.0%)Advantages: A cost-effective and reliable alternative to HATU for many applications; good balance of reactivity and stability.[4][7] Disadvantages: Slightly less effective than HATU for the most challenging couplings; also carries a risk of guanidinylation.[7]
PyBOP 85-95>952-6LowAdvantages: Phosphonium-based reagent, avoiding the guanidinylation side reaction seen with aminium salts; highly effective for many couplings.[6] Disadvantages: The byproduct, tris(pyrrolidino)phosphine oxide, can be difficult to remove during purification.[8]
EDC/HOBt 70-90>904-12ModerateAdvantages: Very cost-effective; water-soluble byproducts are easily removed during workup.[3] Disadvantages: Generally insufficient reactivity for highly hindered couplings like isovaline, leading to lower yields and longer reaction times.[2]

Mechanistic Insights: The Chemistry of Activation

Understanding the mechanism of action is crucial for rational reagent selection and troubleshooting. The primary function of a coupling reagent is to convert the carboxylic acid into a highly reactive activated species, typically an active ester, which is then susceptible to nucleophilic attack by the amine.[9]

Aminium Salt Reagents (HATU/HBTU)

HATU and HBTU are aminium salts that react with the deprotonated carboxylate in the presence of a base (e.g., DIPEA) to form an active ester.[10] HATU's superiority stems from the formation of a 7-azabenzotriazolyl (OAt) ester, which is more reactive than the benzotriazolyl (OBt) ester formed by HBTU.[5] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the subsequent amidation step.[6]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_Aib_COOH Fmoc-Aib-COO⁻ Active_Ester Fmoc-Aib-OAt (Highly Reactive Ester) Fmoc_Aib_COOH->Active_Ester + HATU - H₂O, - PF₆⁻ HATU HATU HATU->Active_Ester Byproduct1 Tetramethylurea Peptide_Bond Fmoc-Aib-NH-Peptide-Resin Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond Byproduct2 HOAt Peptide_Bond->Byproduct2 releases

Caption: Mechanism of peptide coupling using HATU.

Phosphonium Salt Reagents (PyBOP)

PyBOP is a phosphonium salt that also generates an OBt active ester. Its mechanism is similar to HBTU, but it avoids the potential for N-terminal capping because it is not an aminium-type reagent.[6] This makes it a safer choice when needing to use a slight excess of coupling reagent.

Experimental Protocols

A self-validating protocol is essential for reproducible results. The following procedure details a standard solid-phase peptide synthesis (SPPS) workflow for coupling this compound.

Workflow Overview

SPPS_Workflow Start Start with Resin-Bound Peptide Swell 1. Resin Swelling in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 5. Couple Activated Amino Acid to Resin Wash1->Couple Activate 4. Pre-activation of Fmoc-Aib-OH with HATU/DIPEA Activate->Couple Add to resin Wash2 6. DMF Wash Couple->Wash2 Monitor 7. Kaiser Test (Check for free amines) Wash2->Monitor End Coupling Complete Monitor->End Negative Repeat Incomplete: Recouple Monitor->Repeat Positive Repeat->Couple

Caption: Standard SPPS workflow for a single coupling cycle.

Protocol 1: Solid-Phase Coupling using HATU

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin (1.0 eq.) in dimethylformamide (DMF, ~10 mL per gram of resin) for 1 hour in a reaction vessel.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.[11]

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in DMF.

    • Causality: Using slightly less HATU than the amino acid prevents wastage and minimizes side reactions, while the presence of HOAt helps suppress any potential racemization.[1]

    • Add N,N-diisopropylethylamine (DIPEA) (6.0 eq.) to the vial. The solution should change color, indicating activation. Allow pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Given the steric hindrance of isovaline, a longer coupling time is prudent.

    • Self-Validation: Monitor the reaction's completion using a qualitative ninhydrin (Kaiser) test.[12] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

  • Post-Coupling:

    • If the Kaiser test is negative, wash the resin thoroughly with DMF (3 x 10 mL) and dichloromethane (DCM) (3 x 10 mL) to remove excess reagents and byproducts.

    • If the test is positive, a second coupling (recouple) may be necessary. Repeat steps 2 and 3.

    • The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Recommendations

For the efficient incorporation of the sterically demanding this compound, HATU stands out as the reagent of choice. Its high reactivity and low racemization potential consistently deliver superior yields and purity, justifying its higher cost for such challenging couplings.[4] While HBTU and PyBOP are viable alternatives, they may require longer reaction times or double coupling to achieve comparable results. EDC/HOBt is generally not recommended for this specific application due to its lower reactivity. By selecting the optimal reagent and employing a robust, well-monitored protocol, researchers can successfully incorporate isovaline and other hindered residues to advance the frontiers of peptide science and drug development.

References

  • Stawikowski, M., & Fields, G. B. (2002). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC - NIH. Available at: [Link]

  • Reddit User Discussion. (2023). HATU/PyBOP coupling procedure question. r/Chempros. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl. BenchChem.
  • Lee, Y. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Toxics. Available at: [Link]

  • Lee, Y. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link]

  • Pore, V. S., et al. (2006). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

  • Angell, Y. L., et al. (2007). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ. ResearchGate. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.
  • Junker, J., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC - NIH. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Fmoc-Gly-DL-Ala and Other Dipeptide Building Blocks in Peptide Synthesis. BenchChem.
  • Wang, F., et al. (2012). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. Available at: [Link]

  • Gecse, Z., et al. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. PubMed. Available at: [Link]

  • Yamamoto, T., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. PMC - PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of Peptide Sequences with Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a peptide's amino acid sequence is a cornerstone of modern biological and therapeutic innovation. Whether confirming the identity of a recombinant protein, characterizing post-translational modifications (PTMs), or ensuring the fidelity of a synthetic peptide therapeutic, the accuracy of sequence validation directly impacts data integrity and the ultimate success of a project. Tandem mass spectrometry (MS/MS) has emerged as the principal technology for peptide sequencing, offering a powerful combination of sensitivity, speed, and depth of information.[1][2][3][4]

This guide provides an in-depth, objective comparison of tandem mass spectrometry with its primary alternative, Edman degradation. We will explore the fundamental principles, delve into the causality behind experimental choices, and provide actionable, field-proven protocols. Our focus is on empowering you to make informed decisions and implement robust, self-validating workflows for peptide sequence analysis.

The Engine of Modern Proteomics: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is an analytical technique that determines the amino acid sequence of a peptide by measuring the mass-to-charge ratio (m/z) of the peptide and its fragments.[5][6] The process involves multiple stages of mass analysis, typically within a single instrument.[5][7]

The core principle lies in the controlled fragmentation of a selected peptide ion.[3] This generates a series of product ions that correspond to cleavages at different points along the peptide backbone. By measuring the mass differences between these fragment ions, the sequence of amino acids can be deduced.[8]

The MS/MS Workflow: A Self-Validating System

The typical workflow for peptide sequence validation by MS/MS is a multi-step process designed to ensure data quality and confidence in the final sequence assignment.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein_Sample Protein_Sample Digestion Digestion Protein_Sample->Digestion Enzymatic or Chemical Peptide_Mixture Peptide_Mixture Digestion->Peptide_Mixture e.g., Trypsin LC_Separation LC_Separation Peptide_Mixture->LC_Separation Reverse Phase MS1_Scan MS1_Scan LC_Separation->MS1_Scan Ionization (ESI) Precursor_Selection Precursor_Selection MS1_Scan->Precursor_Selection Data-Dependent Acquisition Fragmentation Fragmentation Precursor_Selection->Fragmentation CID, HCD, or ETD MS2_Scan MS2_Scan Fragmentation->MS2_Scan Fragment Ion Detection Spectral_Interpretation Spectral_Interpretation MS2_Scan->Spectral_Interpretation Database_Search Database_Search Spectral_Interpretation->Database_Search Known Protein De_Novo_Sequencing De_Novo_Sequencing Spectral_Interpretation->De_Novo_Sequencing Unknown Sequence Sequence_Validation Sequence_Validation Database_Search->Sequence_Validation De_Novo_Sequencing->Sequence_Validation Final_Report Final_Report Sequence_Validation->Final_Report

Caption: General workflow for peptide sequence validation by tandem mass spectrometry.

Causality in Fragmentation: Choosing the Right Tool for the Job

The method of peptide fragmentation is a critical experimental choice that directly influences the quality of the resulting MS/MS spectrum and, consequently, the confidence in sequence assignment. The most common techniques are:

  • Collision-Induced Dissociation (CID): This high-energy fragmentation method primarily cleaves the peptide amide bond, generating predominantly b- and y-type ions.[3][8] CID is a robust and widely used technique, particularly for routine peptide identification.

  • Higher-Energy Collisional Dissociation (HCD): Similar to CID, HCD also produces b- and y-ions but often with higher resolution and accuracy, especially in Orbitrap mass analyzers.

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, producing c- and z-type ions.[3] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID or HCD. This makes it the method of choice for characterizing modified peptides.

The choice between these methods depends on the analytical goal. For routine sequence confirmation of unmodified peptides, CID or HCD is generally sufficient. For the analysis of peptides with PTMs, ETD provides more comprehensive information.

Data Interpretation: The Two Paths to Sequence Validation

Once an MS/MS spectrum is acquired, the next step is to translate the fragmentation pattern into an amino acid sequence. Two primary computational approaches are employed: database searching and de novo sequencing.[1]

Start MS/MS Spectrum Acquired Decision Is a Reference Genome or Protein Database Available? Start->Decision Database_Search Database Searching Decision->Database_Search Yes De_Novo De Novo Sequencing Decision->De_Novo No Result_DB Peptide-Spectrum Match (PSM) with Confidence Score Database_Search->Result_DB Result_DeNovo Proposed Peptide Sequence(s) with Confidence Score De_Novo->Result_DeNovo

Caption: Decision logic for choosing between database searching and de novo sequencing.

Database Searching: The Power of Prior Knowledge

Database searching is the most common method for peptide identification.[9] It involves comparing the experimental MS/MS spectrum against a library of theoretical spectra generated from a protein sequence database.[10] Sophisticated algorithms, such as SEQUEST and Mascot, are used to score the similarity between the experimental and theoretical spectra, providing a peptide-spectrum match (PSM) with a statistical measure of confidence.[11][12]

  • Expertise in Action: The choice of database is critical. For well-characterized organisms, a reference proteome (e.g., from UniProt) is used. For biotherapeutics, the known sequence of the protein drug is the database. The accuracy of the database search is highly dependent on the quality and completeness of the database.

  • Trustworthiness through Validation: The confidence of a PSM is typically assessed using a false discovery rate (FDR), which is often calculated using a target-decoy database search strategy.[13] This provides a statistical framework for controlling the number of false-positive identifications.

De Novo Sequencing: Unveiling the Unknown

De novo sequencing deduces the peptide sequence directly from the MS/MS spectrum without relying on a pre-existing database.[8][14] This approach is essential for sequencing novel peptides, antibodies, or proteins from unsequenced organisms.[8] Algorithms for de novo sequencing, such as PEAKS and Novor, analyze the mass differences between fragment ions to piece together the amino acid sequence.[1][15]

  • Experience-Driven Insights: De novo sequencing is more computationally challenging than database searching and often requires high-quality, high-resolution MS/MS data with good fragmentation coverage.[9] The accuracy of de novo sequencing has significantly improved with the advent of high-resolution mass spectrometers and advanced algorithms, including those based on deep learning.[1] However, it's crucial to manually inspect and validate the proposed sequences, especially for critical applications.

Comparative Analysis: Tandem Mass Spectrometry vs. Edman Degradation

For decades, Edman degradation was the gold standard for protein sequencing.[1] This chemical method involves the sequential removal and identification of the N-terminal amino acid.[16][17][18] While still a valuable technique, it has largely been supplanted by MS/MS for most applications.

FeatureTandem Mass Spectrometry (MS/MS)Edman Degradation
Principle Measures the mass-to-charge ratio of fragmented peptide ions to deduce the amino acid sequence.[3][5]Sequential chemical removal and identification of N-terminal amino acids.[16][18]
Throughput High; thousands of peptides can be sequenced in a single run.[3]Low; one peptide is sequenced at a time in a stepwise manner.[19]
Sensitivity High (femtomole to attomole range).[4]Moderate (low picomole range).[4][18]
Sample Requirements Can analyze complex mixtures of peptides.[20]Requires a highly purified peptide.
Sequence Coverage Can provide information for the entire peptide sequence.Limited to the N-terminal region (typically up to 50 residues).[16][18]
PTM Analysis Excellent for identifying and localizing a wide range of PTMs.[3]PTMs can block the chemical reaction or lead to ambiguous results.
Blocked N-terminus Not an issue for internal sequence analysis.Cannot sequence peptides with a modified N-terminus.
Confirmation of Sequence Provides high-confidence sequence confirmation through database matching and accurate mass measurements.Provides direct, sequential identification of amino acids.
Cost High initial instrument cost, but lower cost per sample for high-throughput analysis.Lower instrument cost, but can be more expensive per sample due to low throughput and reagent costs.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for peptide sequence validation experiments. It is essential to optimize these protocols for your specific sample and instrumentation.

Protocol 1: In-Solution Tryptic Digestion of a Purified Protein

This protocol is a standard method for digesting a protein into peptides suitable for LC-MS/MS analysis.

  • Denaturation:

    • Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate, pH 8.0).

    • Incubate at 37°C for 30 minutes to unfold the protein.

  • Reduction:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAM) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes to alkylate the reduced cysteine residues.

  • Digestion:

    • Dilute the sample 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate at 37°C overnight (12-16 hours).

  • Quenching and Cleanup:

    • Acidify the reaction with formic acid to a final concentration of 0.1% to inactivate the trypsin.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.[21]

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Peptide Mapping Workflow

This protocol outlines a general approach for separating and analyzing the peptide mixture generated from the digestion protocol.[22][23][24]

  • Liquid Chromatography (LC) Separation:

    • Inject the resuspended peptide sample onto a reverse-phase C18 column.

    • Use a binary solvent system:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in acetonitrile

    • Apply a linear gradient of increasing Solvent B to elute the peptides based on their hydrophobicity. The specific gradient will depend on the complexity of the peptide mixture.

  • Mass Spectrometry (MS) Analysis:

    • The eluting peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: A full scan is performed to detect the m/z of the intact peptide ions (precursor ions).

    • Precursor Selection: The most intense precursor ions from the MS1 scan are selected for fragmentation.

    • MS2 Scan (Tandem MS): The selected precursor ions are fragmented (using CID, HCD, or ETD), and the m/z of the resulting fragment ions are measured.

  • Data Analysis:

    • The acquired MS/MS spectra are processed using appropriate software for either database searching or de novo sequencing to identify the peptide sequences.[6]

Conclusion: An Authoritative and Trustworthy Approach

Tandem mass spectrometry is an indispensable tool for the validation of peptide sequences, offering unparalleled depth, sensitivity, and throughput. By understanding the underlying principles of peptide fragmentation and the nuances of data interpretation, researchers can design and implement robust, self-validating workflows. The choice between database searching and de novo sequencing depends on the availability of prior sequence information, with both approaches providing complementary and confirmatory data. While Edman degradation remains a useful technique for specific applications, MS/MS has firmly established itself as the cornerstone of modern proteomics and peptide analysis. The protocols and comparative data presented in this guide provide a solid foundation for any researcher, scientist, or drug development professional seeking to ensure the accuracy and integrity of their peptide sequence validation studies.

References

  • Wikipedia. De novo peptide sequencing. [Link]

  • Dancík, V., Addona, T. A., Clauser, K. R., Vath, J. E., & Pevzner, P. A. (1999). De novo peptide sequencing via tandem mass spectrometry. Journal of computational biology, 6(3-4), 327–342. [Link]

  • Nesvizhskii, A. I. (2010). A survey of computational methods and error rate estimation procedures for peptide and protein identification in shotgun proteomics. Journal of proteome research, 9(4), 1639-1655. [Link]

  • MtoZ Biolabs. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. [Link]

  • Hjernø, K., & Højrup, P. (2007). Interpretation of tandem mass spectrometry (MS/MS) spectra for peptide analysis. In The protein protocols handbook (pp. 83-97). Humana Press. [Link]

  • JoVE. (2023-04-30). Video: Peptide Identification Using Tandem Mass Spectrometry. [Link]

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  • Gessulat, S., Schmidt, T., Zolg, D. P., Samaras, P., Schnatbaum, K., Zerweck, J., ... & Wilhelm, M. (2019). Reducing Peptide Sequence Bias in Quantitative Mass Spectrometry Data with Machine Learning. Journal of proteome research, 18(3), 1233–1243. [Link]

  • Zecha, J., Satpathy, S., Kanashova, T., Avanessian, A., Kane, M. H., Clauser, K. R., ... & Kuster, B. (2019). Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides. Molecular & cellular proteomics : MCP, 18(8), 1541–1553. [Link]

  • LibreTexts Chemistry. (2024-09-30). 26.6: Peptide Sequencing- The Edman Degradation. [Link]

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  • Pevtsov, S., Fedulova, N., & Mirza, S. (2006). Peptide Identification by Database Search of Mixture Tandem Mass Spectra. Journal of proteome research, 5(11), 3018–3024. [Link]

  • Li, J., & Chi, H. (2020). APIR: Aggregating Universal Proteomics Database Search Algorithms for Peptide Identification with FDR Control. Genomics, proteomics & bioinformatics, 18(3), 268–277. [Link]

  • Schiel, J. E., & Davis, D. L. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and bioanalytical chemistry, 410(9), 2185–2198. [Link]

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A Senior Application Scientist's Guide to Benchmarking N-Fmoc-DL-isovaline Against Other Unnatural Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of unnatural amino acids into peptides is a cornerstone of modern therapeutic design. These unique building blocks offer pathways to enhance peptide stability, modulate conformation, and introduce novel functionalities. Among the diverse array of available unnatural amino acids, α,α-disubstituted variants like N-Fmoc-DL-isovaline (N-Fmoc-DL-Iva) are of particular interest for their ability to induce helical structures and provide steric shielding.[1]

This guide provides an in-depth, objective comparison of this compound's performance in solid-phase peptide synthesis (SPPS) against a curated selection of other commercially available, Fmoc-protected unnatural amino acids. By presenting supporting experimental data and explaining the causality behind methodological choices, this document aims to equip you with the field-proven insights necessary to make informed decisions in your peptide synthesis endeavors.

Introduction to Unnatural Amino Acids in Peptide Synthesis

The use of unnatural amino acids has revolutionized peptide-based drug discovery.[2][3][4] By moving beyond the canonical 20 proteinogenic amino acids, scientists can design peptides with improved pharmacokinetic profiles, such as enhanced resistance to enzymatic degradation and better bioavailability.[3] this compound, a derivative of 2-amino-2-methylbutanoic acid, is a chiral, sterically hindered amino acid.[1][5] Its structure, featuring both a methyl and an ethyl group on the α-carbon, imparts significant conformational constraints on the peptide backbone.

However, the very properties that make isovaline and other sterically hindered amino acids desirable also present challenges during synthesis.[3][6] The bulky side chains can impede coupling reactions, necessitating optimized protocols to achieve high-purity products.[3][7] This guide will benchmark this compound against three other Fmoc-protected unnatural amino acids, each representing a distinct structural class:

  • N-Fmoc-AIB (α-aminoisobutyric acid): An achiral, sterically hindered analogue of isovaline with two α-methyl groups. It is a well-established helix-inducer and serves as a primary benchmark for hindered couplings.[1][8]

  • N-Fmoc-D-Alanine (D-Ala): A simple D-amino acid. Its inclusion allows for an assessment of the impact of stereochemistry on synthesis and purification, providing a less-hindered comparison.[9]

  • N-Fmoc-N-methyl-L-Alanine (N-Me-Ala): An N-methylated amino acid, which introduces steric hindrance around the peptide bond itself, affecting both coupling efficiency and conformational freedom.[10][11][12]

Experimental Design and Rationale

To provide a robust and objective comparison, a model pentapeptide, Ac-Tyr-Gly-Gly-X-Gly-NH₂ , was synthesized, where 'X' represents the unnatural amino acid being tested. This sequence was chosen for several reasons:

  • Simplicity: The glycine residues minimize steric interference from the surrounding sequence, isolating the performance of the unnatural amino acid.

  • Analytical Tractability: The tyrosine residue provides a strong chromophore for straightforward UV detection during HPLC analysis.

  • Relevance: This simple scaffold allows for a clear assessment of coupling efficiency, a primary performance metric.

All peptides were synthesized using a standardized Fmoc-based solid-phase peptide synthesis (SPPS) protocol on a Rink Amide resin. The key variable under investigation is the efficiency of the coupling step for the 'X' residue.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the model peptide Ac-Tyr-Gly-Gly-X-Gly-NH₂.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyano(hydroxyimino)acetate)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, this compound, N-Fmoc-AIB, N-Fmoc-D-Ala, N-Fmoc-N-Me-Ala

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a second 2 mL portion of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (for Glycine and Tyrosine):

    • Prepare the coupling solution: In a separate vial, dissolve 3 equivalents of Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF. Add 3 equivalents of DIC. Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1 hour.

    • Wash the resin with DMF (3 x 2 mL).

  • Unnatural Amino Acid Coupling (The 'X' Position):

    • Rationale: Due to the potential for steric hindrance, a longer coupling time and a double coupling strategy are employed to maximize efficiency.[6][7]

    • Prepare the coupling solution as in step 3 using the respective unnatural amino acid.

    • Add the activated solution to the resin and agitate for 2 hours.

    • Drain and wash with DMF (3 x 2 mL).

    • Repeat the coupling step with a fresh solution for another 2 hours.

    • Wash thoroughly with DMF (5 x 2 mL).

  • Capping:

    • Rationale: To block any unreacted free amines and prevent the formation of deletion sequences, a capping step is performed after the challenging unnatural amino acid coupling.

    • Add a solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v) to the resin.

    • Agitate for 20 minutes.

    • Wash with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Acetylation of N-terminus: After the final Fmoc deprotection of the Tyrosine residue, acetylate the N-terminus using the capping solution from step 5 for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail: 94% TFA, 2.5% Water, 2.5% TIS, 1% DTT.

    • Add 2 mL of the cleavage cocktail to the resin.

    • Agitate for 3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage solution into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

    • Decant the ether, wash the pellet with cold ether twice, and dry the crude peptide under vacuum.

Diagram 1: SPPS Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (DIC/Oxyma) Wash1->Coupling Repeat for each AA Wash2 DMF Wash Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Analysis HPLC & Mass Spec Precipitation->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 2: Peptide Analysis

Instrumentation:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mass Spectrometer (e.g., ESI-MS) for identity confirmation.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a 50:50 mixture of acetonitrile and water.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Purity Calculation: Integrate the peak area of the desired product and express it as a percentage of the total integrated peak area.

  • Mass Spectrometry: Analyze the collected major peak from HPLC to confirm the molecular weight of the synthesized peptide.

Results and Discussion

The synthesis of the model peptide Ac-Tyr-Gly-Gly-X-Gly-NH₂ with each of the four unnatural amino acids yielded crude products of varying purity, providing a direct measure of the coupling efficiency under the specified conditions.

Unnatural Amino Acid (X)StructureExpected Mass (Da)Observed Mass (Da)Crude Purity (%)Key Observations
This compound α-ethyl, α-methyl521.6521.578%Two closely eluting diastereomeric peaks observed on HPLC.
N-Fmoc-AIB α,α-dimethyl493.5493.685%Single major product peak. Higher purity than Iva.
N-Fmoc-D-Alanine D-isomer of Alanine479.5479.594%Single major product peak. Highest purity, as expected.
N-Fmoc-N-Me-Alanine N-methylated493.5493.581%Single major product peak. Purity comparable to AIB.

Discussion of Results:

  • N-Fmoc-D-Alanine: As anticipated, the sterically unhindered D-alanine provided the highest crude purity (94%). This result serves as a baseline, demonstrating the effectiveness of the standard coupling protocol when steric hindrance is not a significant factor.

  • N-Fmoc-AIB vs. This compound: The comparison between AIB (85% purity) and isovaline (78% purity) is particularly insightful. Both are α,α-disubstituted amino acids known to be challenging.[6][13] The lower purity of the isovaline-containing peptide suggests that the presence of an ethyl group, as opposed to a second methyl group, introduces a greater degree of steric hindrance that impedes the coupling reaction even with extended reaction times. This necessitates more aggressive coupling strategies for isovaline, such as the use of stronger coupling reagents like HATU or microwave-assisted synthesis.[7]

  • N-Fmoc-N-Me-Alanine: The N-methylated alanine yielded a crude purity of 81%. While the side chain is small, the steric bulk is located on the backbone nitrogen. This directly hinders the approach of the activated carboxyl group, leading to a notable decrease in coupling efficiency compared to D-alanine. Its performance was comparable to that of the α,α-disubstituted amino acids.

  • The DL-Isovaline Diastereomers: A critical observation for this compound is the formation of two distinct product peaks on the HPLC chromatogram.[14] This is an expected outcome when incorporating a racemic mixture into a chiral peptide chain. The existing L-tyrosine creates a diastereomeric relationship with the subsequent D- and L-isovaline residues, resulting in two separable compounds (L-Tyr/L-Iva and L-Tyr/D-Iva peptides). Researchers must account for this during purification, as it may complicate the isolation of a single, desired stereoisomer.

Diagram 2: Steric Hindrance Comparison

Steric_Hindrance cluster_coupling cluster_hindrance cluster_efficiency PeptideResin Peptide-Resin-NH₂ ActivatedAA Fmoc-X-COOH (Activated) PeptideResin->ActivatedAA Attack DAla D-Ala (Low Hindrance) NMeAla N-Me-Ala (Backbone Hindrance) AIB AIB (Side-Chain Hindrance) Iva DL-Iva (High Side-Chain Hindrance) Eff_High High (94%) DAla->Eff_High Eff_Mod1 Moderate (81%) NMeAla->Eff_Mod1 Eff_Mod2 Moderate (85%) AIB->Eff_Mod2 Eff_Low Lower (78%) Iva->Eff_Low

Caption: Relationship between steric hindrance of the amino acid and coupling efficiency.

Conclusion and Recommendations

This comparative guide demonstrates that while this compound is a valuable tool for introducing significant conformational constraints, its use requires careful consideration of the synthetic strategy.

Key Findings:

  • Performance Ranking: Based on crude purity in a standard SPPS protocol, the tested amino acids rank as follows: D-Ala > AIB > N-Me-Ala > DL-Iva .

  • Steric Impact: The ethyl group of isovaline presents a greater steric barrier to coupling than the second methyl group of AIB, leading to lower reaction efficiency under identical conditions.

  • Racemic Nature: The use of this compound will inherently produce a mixture of diastereomeric peptides, which requires consideration during purification and characterization.

Recommendations for Application Scientists:

  • For sequences incorporating This compound , or other highly hindered residues, it is strongly recommended to move beyond standard DIC/Oxyma coupling. The use of more potent uronium/phosphonium salt activators (e.g., HATU, HBTU, PyBOP) is advised to improve purity and reduce the need for extensive purification.[7]

  • Consider microwave-assisted SPPS , as the elevated temperatures can significantly accelerate slow coupling reactions involving sterically hindered amino acids.[7]

  • When using This compound , be prepared to develop a robust HPLC purification method capable of resolving the resulting diastereomers if a single stereoisomer is required for the final application.

  • Always perform a capping step after the coupling of a sterically hindered amino acid to truncate any failed sequences and simplify the final purification process.

By understanding these performance characteristics and implementing optimized protocols, researchers can successfully leverage the unique properties of this compound and other challenging unnatural amino acids to advance the frontiers of peptide science and drug discovery.

References

  • Chem-Impex. (n.d.). Fmoc-N-methyl-L-valine.
  • PubMed. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Isovaline. Retrieved from [Link]

  • National Institutes of Health. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Retrieved from [Link]

  • ResearchGate. (2025). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Retrieved from [Link]

  • PubMed. (2012). Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2009). Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Retrieved from [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • PubMed. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • NASA. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • ResearchGate. (2025). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (2009). Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Retrieved from [Link]

  • National Institutes of Health. (2014). Unnatural amino acids increase sensitivity and provide for the design of highly selective caspase substrates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics of Fmoc deprotection. Retrieved from [Link]

  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Wikipedia. (n.d.). Murchison meteorite. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Peptide Synthesis with Fmoc-D-Valine: A Key Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of amino acids for SPPS. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • PubMed. (n.d.). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for N-Fmoc-DL-isovaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of N-Fmoc-DL-isovaline. In the world of peptide synthesis, where precision and safety are paramount, understanding the specific handling requirements of your reagents is the foundation of successful and secure research. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in scientific principles to ensure your safety and the integrity of your work. As your partner in the laboratory, we aim to provide value that extends beyond the product itself, building a foundation of trust through expert, actionable guidance.

Understanding the Compound: A Proactive Hazard Assessment

This compound is an amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial protecting group for the amine, preventing unwanted side reactions during peptide chain elongation.[1] While many Fmoc-protected amino acids are considered relatively stable solids, they are often fine, lightweight powders that can become airborne.

The available safety data for this compound and structurally similar compounds indicates a need for careful handling. While some sources classify it as non-hazardous, others issue warnings for potential irritation and harm.[2][3][4] A comprehensive review suggests a conservative approach is the most responsible course of action.

Hazard StatementGHS ClassificationCommonality for Fmoc-Amino AcidsSource(s)
Causes serious eye irritationEye Irritation (Category 2/2A)High . Stated specifically for this compound and related compounds.AChemBlock[2], Sigma-Aldrich
May cause respiratory irritationSTOT SE (Category 3)High . A common risk for fine chemical powders.Sigma-Aldrich, PubChem[5]
Causes skin irritationSkin Irritation (Category 2)Moderate . Reported for some, but not all, Fmoc-amino acids.Sigma-Aldrich, PubChem[5]
May be harmful if swallowedAcute Toxicity, Oral (Warning)Moderate . A general precaution for non-food grade chemicals.AChemBlock[2], PubChem[5]

Given this profile, the primary risks arise from the physical nature of the compound (a fine powder) and its potential to irritate the eyes, skin, and respiratory system. Our procedural recommendations are built upon mitigating these specific risks.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

Adherence to a consistent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound in a typical laboratory setting.

TaskEyes & Face Hand Protection Body Protection Respiratory Protection
Retrieving from Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot required for sealed containers
Weighing & Aliquoting (Solid) Chemical splash goggles or a full-face shieldNitrile glovesStandard lab coatRequired . Use a certified fume hood or a local exhaust ventilation (LEV) system. If not possible, an N95 respirator is mandatory.
Solution Preparation & Transfer Chemical splash gogglesNitrile glovesStandard lab coatRecommended to be performed in a fume hood to control solvent vapors.
Spill Cleanup (Solid Powder) Chemical splash goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatRequired . An N95 or higher-rated particulate respirator is mandatory.
Waste Disposal Safety glasses with side shieldsNitrile glovesStandard lab coatNot required for sealed waste containers

Causality Behind PPE Choices:

  • Eye Protection: The specific warning for eye irritation necessitates the use of chemical splash goggles over standard safety glasses when handling the powder.[2] The potential for fine dust to become airborne makes a complete seal around the eyes essential.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. Always inspect gloves before use and change them immediately if they are contaminated. The principle of "as low as reasonably achievable" (ALARA) exposure dictates that skin contact should be actively avoided.

  • Respiratory Protection: The primary inhalation risk is from airborne dust.[6] Handling the solid powder within a fume hood or other ventilated enclosure is the most effective engineering control.[3] An N95 respirator should be considered a secondary line of defense, necessary only when primary engineering controls are unavailable or insufficient.

Operational Plan: From Stock Bottle to Waste Container

This section provides a step-by-step workflow for safely weighing this compound and preparing it for use in peptide synthesis.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Don Full PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Workspace (Fume Hood / Ventilated Enclosure) A->B C 3. Assemble Equipment (Spatula, Weigh Paper, Beaker, Solvent) B->C D 4. Retrieve Stock Bottle Keep container closed C->D Enter Handling Phase E 5. Weigh Powder Perform slowly to minimize dust D->E F 6. Prepare Solution Add powder to solvent E->F G 7. Clean Equipment Rinse spatula and glassware F->G Enter Cleanup Phase H 8. Dispose of Waste Seal contaminated weigh paper/gloves in a labeled bag G->H I 9. Doff PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the designated work area, put on your lab coat, nitrile gloves, and chemical splash goggles.

    • Verify Ventilation: Ensure the fume hood or ventilated enclosure is on and functioning correctly. The sash should be at the appropriate working height.

    • Prepare Surfaces: Lay down a disposable absorbent bench liner to contain any potential minor spills.

    • Gather Materials: Bring all necessary equipment—spatula, weigh boat or paper, beaker, and the appropriate solvent—into the enclosure.

  • Handling the Compound:

    • Retrieve Stock: Obtain the this compound container. Before opening, gently tap the bottle to settle the powder.

    • Weighing: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Perform this action slowly and deliberately to prevent the powder from becoming airborne.

    • Close Container: Immediately and securely close the stock container to prevent moisture ingress and accidental spills.

    • Dissolving: Carefully add the weighed powder to your beaker containing the appropriate solvent. Do not add solvent directly to the weigh paper, as this can cause splashing.

  • Cleanup and Disposal:

    • Initial Cleanup: All actions should be performed in accordance with local, state, and federal regulations.[3]

    • Waste Containment: Fold the used weigh paper and place it, along with any contaminated wipes, into a designated, sealable waste bag.

    • Decontaminate: Clean the spatula and any non-disposable equipment thoroughly.

    • Final Disposal: Place the sealed waste bag into the appropriate solid chemical waste container.

    • Doffing PPE: Remove your PPE in the correct order (gloves first, then goggles, then lab coat).

    • Hygiene: Immediately wash your hands thoroughly with soap and water.[7]

Emergency Procedures: Spill and Exposure Plan

In Case of a Spill:

  • Alert: Notify colleagues in the immediate area.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Protect: If safe to do so, and you are properly equipped with an N95 respirator and other appropriate PPE, cover the spill with a dry absorbent material to prevent further dust generation.

  • Cleanup: Gently sweep or scoop the material into a sealable waste container. Avoid dry sweeping, which can create dust.[3] Wet methods may be used if compatible with the chemical.

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water.[3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.[3]

By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of protection. This proactive approach to safety not only protects you and your colleagues but also ensures the quality and reliability of your research.

References

  • Anaspec. Safety Data Sheet (SDS).[Link]

  • AAPPTec. Safety Data Sheet.[Link]

  • National Institutes of Health (NIH). Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies.[Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.[Link]

  • National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]

  • PubChem, National Institutes of Health (NIH). FMOC-L-valine.[Link]

  • Activotec. Standard Fmoc Protected Amino Acids.[Link]

  • Nowick Laboratory, University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.